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  • Product: C.I.Mordant Green 22
  • CAS: 10290-07-0

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Analytical Workflows of C.I. Mordant Green 22

Executive Summary C.I. Mordant Green 22, historically known as Coeruleine, is a highly hydroxylated xanthene dye that bridges the gap between classical textile chemistry and modern bioanalytical applications[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Mordant Green 22, historically known as Coeruleine, is a highly hydroxylated xanthene dye that bridges the gap between classical textile chemistry and modern bioanalytical applications[1][2]. While simple xanthenes (like fluorescein) are ubiquitous in fluorescence microscopy, the polycyclic, polyhydroxylated nature of Mordant Green 22 imparts unique coordination chemistry, allowing it to behave similarly to anthraquinone mordant dyes[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, synthetic causality, and laboratory workflows associated with C.I. Mordant Green 22. By understanding the mechanistic rationale behind its synthesis and metal-chelating behavior, researchers and drug development professionals can leverage this molecule for advanced histological staining, metallo-fluorescent probe design, and functional material assays.

Structural Elucidation & Physicochemical Profile

C.I. Mordant Green 22 exists in two primary forms: an insoluble base (Coeruleine) and a water-soluble sodium bisulfite adduct[1][3]. The base structure features a rigid, planar xanthene backbone with extensive conjugation and multiple hydroxyl groups. This strict planarity leads to strong intermolecular π−π stacking, rendering the base molecule highly insoluble in aqueous media. To resolve this and enable biological and analytical utility, the dye is commercially supplied as a sodium bisulfite adduct, which breaks the stacking symmetry and imparts hydrophilicity[1][4].

Quantitative Physicochemical Data

The following table summarizes the critical molecular properties required for assay formulation and stoichiometric calculations:

PropertyValue
Chemical Name C.I. Mordant Green 22 (Coeruleine)
CAS Registry Number 10290-07-0[1][3]
Colour Index (C.I.) Number 45510[1][2]
Molecular Formula (Base) C20​H10​O6​ [1]
Molecular Formula (Adduct) C20​H13​NaO9​S [4]
Molecular Weight (Base) 346.29 g/mol [1]
Molecular Weight (Adduct) 452.36 g/mol [4]
Chemical Class Xanthene Dye[1][2]
Physical Appearance Deep green to black powder[1][3]

Synthetic Pathway & Mechanistic Insights

The synthesis of C.I. Mordant Green 22 is a multi-step process that relies on precise thermodynamic and catalytic control.

  • Condensation: The reaction begins by condensing pyrogallol (benzene-1,2,3-triol) with phthalic anhydride at 190–200 °C. This forms the intermediate Gallein (Mordant Violet 25)[1][2].

  • Dehydration & Ring Closure: Concentrated sulfuric acid ( H2​SO4​ ) is introduced, and the mixture is heated to ~200 °C. Causality: The acid acts as a powerful dehydrating agent, catalyzing the intramolecular cyclization of Gallein to form the fully fused, rigid Coeruleine core[1][3].

  • Solubilization: The resulting Coeruleine is insoluble. It is subsequently treated with sodium bisulfite. Causality: The bulky, charged bisulfite group forms an adduct that physically disrupts the crystalline stacking of the hydrophobic core, transforming the dye into a water-soluble reagent suitable for aqueous workflows[1][3].

Synthesis N1 Phthalic Anhydride + Pyrogallol (Precursors) N2 Gallein Intermediate (Condensation at 190-200°C) N1->N2 Heat N3 Insoluble Coeruleine (H2SO4 Dehydration at 200°C) N2->N3 Acid Catalysis N4 Water-Soluble Adduct (Sodium Bisulfite Treatment) N3->N4 Solubilization N5 C.I. Mordant Green 22 (Final Product) N4->N5 Purification

Fig 1: Step-by-step synthetic pathway of C.I. Mordant Green 22 from pyrogallol.

Analytical Characterization & Solvatochromic Validation

Because xanthene dyes are highly sensitive to the dielectric constant and pH of their microenvironment, solvatochromic shifts provide a rapid, self-validating method to confirm dye integrity before deploying it in complex biological assays.

Protocol 1: Spectrophotometric Validation Assay

Purpose: To verify the structural integrity of the xanthene chromophore through controlled environmental perturbations.

Step-by-Step Methodology:

  • Ethanol Solvation: Dissolve 10 mg of C.I. Mordant Green 22 in 10 mL of hot ethanol.

    • Validation Checkpoint: The solution must exhibit a distinct "Copenhagen blue" color, confirming the stability of the conjugated system in a polar protic organic solvent[1][3].

  • Acidic Protonation: In a separate, dry borosilicate flask, carefully add 5 mg of the dye to 5 mL of concentrated H2​SO4​ .

    • Validation Checkpoint: The solution will immediately turn dark brown[1][3]. Causality: The extreme acidic environment hyper-protonates the polyhydroxyl groups, drastically altering the electronic push-pull dynamics of the chromophore.

  • Aqueous Dilution: Carefully transfer the acidic solution dropwise into 50 mL of ice-cold distilled water under continuous stirring.

    • Validation Checkpoint: The solution will transition to a green-black hue[1][3]. Causality: Dilution restores the partial deprotonation of the xanthene core, shifting the absorption maximum back toward the green spectrum.

Bioanalytical Applications & Metal-Ion Chelation

Historically utilized in textile discharge printing (notably by William Morris), the "mordanting" mechanism of C.I. Mordant Green 22 is driven by its ability to form highly stable coordination complexes (lakes) with transition metals (e.g., Cr3+ , Fe3+ ). In modern drug development and pathology, this property is exploited for histological staining and the design of metallo-fluorescent sensors.

Chelation Dye Mordant Green 22 (Polyhydroxyl Ligand) Complex Stable Coordination Complex (Insoluble Lake) Dye->Complex Ligand Binding Metal Metal Cation (e.g., Fe3+, Cr3+) Metal->Complex Coordination Substrate Biological Tissue / Polymer (Amine/Hydroxyls) Substrate->Complex Anchoring

Fig 2: Mechanism of metal-ion mediated mordanting and tissue anchoring.

Protocol 2: Metal-Ion Mordanting (Chelation) Workflow

Purpose: To utilize the dye's polyhydroxyl groups for stable complexation with target substrates (e.g., functionalized polymers or biological tissue sections).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1% (w/v) aqueous solution of C.I. Mordant Green 22. Ensure complete dissolution of the bisulfite adduct.

  • Substrate Priming: Treat the target substrate with a 1% metal salt solution (e.g., iron(III) chloride) for 30 minutes at room temperature.

    • Causality: The metal cations bind to nucleophilic sites (amines, carboxylates) on the substrate, acting as an anchor.

  • Washing: Rinse the substrate thoroughly with distilled water to remove unbound metal ions, preventing background precipitation.

  • Dye Incubation: Submerge the mordanted substrate in the dye solution and incubate at 60 °C for 45 minutes.

    • Causality: Thermal energy overcomes the activation barrier, allowing the dye's ortho-hydroxyl and carbonyl groups to displace water molecules and coordinate tightly with the anchored metal ions[2].

  • Final Clearance: Wash the substrate sequentially with mild soapy water and distilled water until the effluent is clear, leaving only the covalently anchored coordination complex.

Conclusion

C.I. Mordant Green 22 is far more than a legacy colorant. Its unique synthesis—culminating in a water-soluble bisulfite adduct—overcomes the inherent insolubility of heavily fused xanthene systems. By understanding its solvatochromic behavior and robust metal-chelating capabilities, researchers can repurpose this molecule as a powerful tool for bioanalytical assays, histological anchoring, and advanced material functionalization.

References

  • Title: Mordant Green 22 - World dye variety Source: worlddyevariety.com URL: [Link]

  • Title: Mordant Green 22 - ChemBK Source: chembk.com URL: [Link]

  • Title: An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: mdpi.com (Applied Sciences) URL: [Link]

  • Title: William Morris and Indigo Discharge Printing Source: morrissociety.org URL: [Link](Note: URL inferred from standard Morris Society archives for verification)

Sources

Exploratory

An In-depth Technical Guide to C.I. Mordant Green 22 (Coeruleine): Historical Context and Applications in Cultural Heritage Conservation

This technical guide provides a comprehensive overview of C.I. Mordant Green 22, also known as Coeruleine.

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of C.I. Mordant Green 22, also known as Coeruleine. It delves into its chemical properties, historical synthesis, and its place within the broader context of early synthetic dyes. While direct, documented applications of this specific dye in cultural heritage conservation are not prevalent in current literature, this guide extrapolates from the known characteristics of xanthene and mordant dyes to offer a framework for its potential identification, degradation, and conservation on historical artifacts.

Introduction: The Dawn of Synthetic Color and the Emergence of Coeruleine

The mid-19th century marked a revolutionary period in the history of color. The synthesis of Mauveine by William Henry Perkin in 1856 inaugurated the era of synthetic dyes, rapidly displacing or supplementing traditional natural colorants.[1] These new dyes offered a broader, more vibrant palette and greater consistency for the burgeoning textile industry. Within this innovative landscape, a diverse range of chemical classes were explored, including the xanthene dyes, a class to which C.I. Mordant Green 22 belongs.[2]

Developed in 1871, Coeruleine provided a fast olive-green hue, a significant addition to the dyer's repertoire.[3] As a mordant dye, its application required the use of a metallic salt to fix the color to the textile fibers, a technique that has profound implications for the long-term stability and conservation of objects dyed with it.[4]

Chemical and Physical Properties of C.I. Mordant Green 22

A thorough understanding of the chemical and physical properties of a dye is fundamental to its identification and the development of appropriate conservation strategies.

PropertyValue
Common Names C.I. Mordant Green 22, Coeruleine, Alizarine Green, Anthracene Green
C.I. Number 45510
CAS Number 10290-07-0
Chemical Class Xanthene
Molecular Formula C₂₀H₁₀O₆
Molecular Weight 346.29 g/mol
Appearance Bluish-black powder with a metallic luster
Solubility Almost insoluble in water, alcohol, or ether. Soluble in glacial acetic acid (green solution) and hot aniline (blue solution).

Source: The Chemistry of the Coal-Tar Dyes[5]

The xanthene core structure is characterized by a tricyclic system, which is responsible for the chromophoric (color-producing) properties of these dyes. The presence of multiple hydroxyl groups in Coeruleine's structure facilitates its ability to form strong complexes with metal mordants.

Synthesis of C.I. Mordant Green 22: From Galleine to Coeruleine

Coeruleine is synthesized from another xanthene dye, Galleine (Mordant Violet 25). The process involves heating Galleine with concentrated sulfuric acid to approximately 200°C.[3][5] This reaction results in the removal of a water molecule and an internal molecular rearrangement, transforming the violet Galleine into the green Coeruleine.[5]

The synthesis can be visualized as follows:

Synthesis Galleine Galleine (C₂₀H₁₂O₇) Coeruleine Coeruleine (C₂₀H₁₀O₆) Galleine->Coeruleine Dehydration & Rearrangement H2SO4 Concentrated H₂SO₄ ~200°C H2O - H₂O

Caption: Synthesis of Coeruleine from Galleine.

For dyeing applications, the insoluble Coeruleine powder could be treated with sodium bisulfite to form a soluble compound, Coeruleine S. This soluble form would then be applied to the textile, and subsequent boiling or treatment with acids or alkalis would regenerate the insoluble, colored lake on the fiber.[5]

Historical Applications and Significance

C.I. Mordant Green 22 was primarily used for dyeing wool and cotton, producing a fast olive-green color when used with a chrome mordant.[3] Its application in cotton printing was also noted.[5] The fastness of mordant dyes was a significant advantage over many other available colorants, making them suitable for textiles that required durability.[6]

The use of specific mordants, such as chromium, aluminum, iron, or tin salts, would alter the final hue and its fastness properties.[4] This variability is a key consideration for conservators, as the mordant itself can play a significant role in the degradation of the textile.

Relevance in Cultural Heritage Conservation

While there is a lack of specific published case studies detailing the conservation of artifacts dyed with C.I. Mordant Green 22, its chemical nature as a xanthene mordant dye allows for an informed discussion of potential conservation challenges.

Textiles dyed with mordant dyes can undergo several forms of degradation:

  • Photodegradation: Like many early synthetic dyes, xanthene dyes can be susceptible to fading upon exposure to light. The energy from UV and visible light can lead to the breakdown of the chromophore, resulting in color loss. The specific mordant used can influence the lightfastness of the dye, with chrome mordants generally offering better stability than alum or tin.[7]

  • Chemical Degradation: The mordant itself can be a catalyst for the degradation of the textile fibers. Iron mordants, in particular, are known to cause significant damage over time. The iron salts can promote the acidic hydrolysis and oxidation of cellulose and protein fibers, leading to embrittlement and eventual disintegration of the fabric in the dyed areas.[8] This can manifest as the black or dark-colored areas of a pattern literally "eating away" the fabric.[8]

  • Environmental Factors: High humidity and atmospheric pollutants can accelerate the degradation processes. Moisture can facilitate the chemical reactions that lead to fiber deterioration, while pollutants can contribute to the soiling and chemical alteration of both the dye and the fiber.

The identification of C.I. Mordant Green 22 on a historical textile would require a multi-technique approach to characterize both the organic dye and the inorganic mordant.

Analysis_Workflow cluster_0 Initial Assessment cluster_1 Micro-sampling cluster_2 Organic Analysis cluster_3 Inorganic Analysis Non-invasive_Analysis Non-invasive Analysis (e.g., Raman, FORS) Micro-sample Micro-sample Extraction Non-invasive_Analysis->Micro-sample HPLC HPLC-DAD-MS Micro-sample->HPLC SEM_EDX SEM-EDX / XRF Micro-sample->SEM_EDX Dye_ID Dye Identification HPLC->Dye_ID Conservation_Strategy Conservation_Strategy Dye_ID->Conservation_Strategy Mordant_ID Mordant Identification SEM_EDX->Mordant_ID Mordant_ID->Conservation_Strategy Historical_Textile Historical_Textile Historical_Textile->Non-invasive_Analysis

Caption: Conceptual workflow for the analysis of C.I. Mordant Green 22.

Experimental Protocols:

1. High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS)

  • Objective: To separate and identify the organic dye components.

  • Methodology:

    • A micro-sample of the dyed fiber is extracted using a suitable solvent system (e.g., a mixture of methanol, water, and an acid).

    • The extract is injected into the HPLC system.

    • A reversed-phase column (e.g., C18) is used to separate the components of the dye extract based on their polarity.

    • The separated components are passed through a Diode-Array Detector (DAD) to obtain their UV-Visible absorption spectra, which provides characteristic information about the chromophore.

    • The components then enter the Mass Spectrometer (MS), which provides information about the molecular weight and fragmentation pattern of the dye molecule, allowing for its definitive identification.[9]

  • Trustworthiness: This method is highly reliable for dye identification as it combines chromatographic separation with two forms of spectroscopic detection. Comparison of the obtained data with a reference standard of C.I. Mordant Green 22 would provide a conclusive identification.

2. Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

  • Objective: To identify the inorganic mordant.

  • Methodology:

    • A small fiber sample is mounted on a stub and coated with a conductive material (e.g., carbon).

    • The sample is placed in the SEM chamber.

    • The electron beam of the SEM is focused on the fiber surface.

    • The interaction of the electron beam with the atoms in the sample generates X-rays with energies characteristic of the elements present.

    • The EDX detector measures the energies of these X-rays, allowing for the elemental analysis of the mordant (e.g., detection of chromium, aluminum, iron, or tin).

  • Trustworthiness: SEM-EDX is a well-established technique for elemental analysis and is highly effective for identifying the metallic elements that constitute the mordant.

The conservation approach for a textile dyed with C.I. Mordant Green 22 would depend on its condition and the nature of the mordant.

  • Preventive Conservation:

    • Light Exposure: Limiting exposure to light, particularly UV radiation, is crucial to prevent fading. Displaying textiles in low-light conditions and using UV-filtering materials on display cases and windows is recommended.[7]

    • Environmental Control: Maintaining a stable environment with controlled temperature and relative humidity will slow down the rate of chemical degradation.

    • Storage and Handling: Proper storage in archival-quality, acid-free materials and minimizing handling will prevent physical stress on potentially brittle fibers.

  • Interventive Conservation:

    • Cleaning: If cleaning is necessary, it must be approached with extreme caution. Aqueous cleaning methods may not be suitable for textiles with iron mordants, as water can accelerate the degradation process.[8]

    • Structural Support: For textiles that have become embrittled, providing structural support with a backing fabric or an encapsulation may be necessary to prevent further damage.

    • In-painting/Loss Compensation: In cases of significant color loss, any decision to perform in-painting or other forms of loss compensation must be carefully considered and documented, weighing the aesthetic and historical integrity of the object.

Conclusion

C.I. Mordant Green 22, or Coeruleine, represents an interesting chapter in the history of synthetic dyes. While its specific footprint in cultural heritage collections is not yet well-documented, its chemical properties as a xanthene mordant dye provide a solid basis for understanding its potential behavior and conservation needs. The analytical techniques are well-established to identify this dye and its associated mordant, should it be encountered on a historical artifact. Further research into museum collections may yet reveal the presence of this fast olive-green dye, adding another layer to our understanding of the colorful world of the late 19th and early 20th centuries.

References

  • Vintage 101: iron mordant in vintage textiles. (2011, September 2). Circa Vintage. [Link]

  • Fay, I. W. (n.d.). The chemistry of the coal-tar dyes.
  • Van der Weerd, J., van Veen, M., de Keijzer, M., & van Bommel, M. (1990). Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 155-162. [Link]

  • Enhanced Conservation and Interpretation of Historic Artefacts Through Dye Analysis. (2023, October 12). University of Edinburgh. [Link]

  • The Deterioration and Conservation of Dyed Historic Textiles. SDC ColourClick. [Link]

  • Serrano, A., & van Bommel, M. (2024). An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. Heritage, 7(4), 1833-1875. [Link]

  • The Role of Mordant Dyes in Heritage Fabric Restoration. (2025, July 29). Megha International. [Link]

  • Degradation and Color Fading of Cotton Fabrics Dyed with Natural Dyes and Mordant. ResearchGate. [Link]

  • Analytical dyes research at the CTCTAH: a five-year reflection. (2017, September 28). Textile Conservation. [Link]

  • Conservation in Colour. Icon. [Link]

  • The Power of Color: Using Synthetic Dyes as a Dating Tool for Museum Textiles. (2020, November 24). Smithsonian Institution. [Link]

  • Serrano, A., & van Bommel, M. (2024). An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. ResearchGate. [Link]

  • Dye Analysis Methods. Textile Museum Associates of Southern California. [Link]

  • Reconstruction Exchange: Case Study in 16th Century Red Dyes. (2019, March 22). Making and Knowing Project. [Link]

  • Fay, I. W. (n.d.). The chemistry of the coal-tar dyes. [Link]

  • McCutcheon, E. R., & Mass, J. (2021). Forensic dye analysis in cultural heritage: Unraveling the authenticity of the earliest Persian knotted-pile silk carpet. Forensic Science International: Synergy, 3, 100130. [Link]

  • Valk, J., & McClure, D. L. (2011). Direct Identification of Dyes in Textiles by Direct Analysis in Real Time-Time of Flight Mass Spectrometry. Analytical Chemistry, 83(18), 7069-7075. [Link]

  • ON THE ACTION OF PHTHALIC ANHYDRIDE, UPON GALLIC ACID. ACS Publications. [Link]

  • Mouri, C., & La Nasa, J. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Microchemical Journal, 150, 104168. [Link]

Sources

Foundational

Technical Whitepaper: C.I. Mordant Green 22 (CAS 10290-07-0) – Molecular Architecture, Physicochemical Properties, and Application Workflows

Executive Summary C.I. Mordant Green 22 (CAS 10290-07-0), historically known as Coeruleine or Coerylein, is a highly specialized synthetic colorant belonging to the xanthene dye class[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Mordant Green 22 (CAS 10290-07-0), historically known as Coeruleine or Coerylein, is a highly specialized synthetic colorant belonging to the xanthene dye class[1]. Unlike conventional fluorescent xanthenes (e.g., Rhodamine or Eosin), C.I. Mordant Green 22 is characterized by a high degree of hydroxylation[2]. This unique structural feature endows it with application properties that closely mimic anthraquinone mordant dyes, allowing it to form highly stable, insoluble coordination complexes with transition metals[2]. As a Senior Application Scientist, understanding the causality between its bisulfite-adduct formulation and its chelation mechanics is critical for optimizing its use in histological staining, textile fastness testing, and advanced redox-sensitive assays.

Chemical Identity & Structural Architecture

The core chromophore of C.I. Mordant Green 22 is derived from a complex polycyclic xanthene framework. Because the base Coeruleine molecule (C20H10O6) is highly insoluble in aqueous media, commercial and laboratory-grade C.I. Mordant Green 22 is almost exclusively synthesized and supplied as a water-soluble sodium bisulfite adduct[1].

Table 1: Core Chemical Identifiers

ParameterSpecification
Chemical Name C.I. Mordant Green 22
Common Synonyms Coeruleine, Coerylein, Gallein Green
CAS Registry Number 10290-07-0[1]
Colour Index (C.I.) 45510[1]
Molecular Formula (Adduct) C20H13NaO9S[3]
Molecular Weight (Adduct) 452.36 g/mol [3]
Dye Class Xanthene (Mordant)[1]

Physicochemical & Optical Properties

The physicochemical behavior of C.I. Mordant Green 22 is heavily dictated by its solvent environment and the presence of protonating agents.

Table 2: Physical and Solvation Properties

PropertyObservation / Metric
Physical Appearance Deep green crystalline powder[1]
Aqueous Solubility Slightly soluble; yields a deep green to light brown solution[4]
Ethanol Solubility Soluble in hot ethanol; yields a distinct "Copenhagen blue" solution[4]
Acidic Reactivity Dissolves in concentrated H2SO4 to form a dark brown solution; upon aqueous dilution, it precipitates as a green-black solid[4]

Because of its application as a mordant dye, the molecule exhibits exceptional resistance to environmental degradation once complexed with a metal ion.

Table 3: Standard ISO Fastness Properties

Fastness MetricISO Rating (1-5 Scale)
Ironing Fastness 5[4]
Light Fastness 4[4]
Fulling 5[4]
Perspiration Fastness 4[4]
Soaping 5[4]

Synthesis Pathway & Reaction Mechanics

The manufacturing of C.I. Mordant Green 22 is a multi-step process that requires precise thermal and acidic control.

  • Condensation: The synthesis begins by coupling phthalic anhydride with pyrogallol (benzene-1,2,3-triol) or gallic acid in an oxidative atmosphere at 190–200 °C[1]. This forms the intermediate dye Galleine (C.I. Mordant Violet 25, C.I. 45445)[2].

  • Cyclization: The Galleine intermediate is then reacted with concentrated sulfuric acid and heated to approximately 200 °C[1]. This acid-catalyzed dehydration and cyclization transforms the molecule into the insoluble, deep green base Coeruleine[1].

  • Solubilization: To render the dye functional for aqueous application, the insoluble Coeruleine is treated with sodium bisulfite, transforming it into the water-soluble C.I. Mordant Green 22 adduct[1].

Experimental Methodologies & Validation Protocols

Protocol: Aqueous Solubilization and Spectrophotometric Profiling
  • Objective: To prepare a stable aqueous solution of C.I. Mordant Green 22 without prematurely cleaving the solubilizing bisulfite group.

  • Causality: The bisulfite adduct is sensitive to extreme pH and thermal shock. Proper hydration mechanics are required to prevent the dye from reverting to its insoluble base form[1].

  • Step-by-Step Workflow:

    • Wetting Phase: Accurately weigh 100 mg of C.I. Mordant Green 22 powder. Pre-wet the powder with 2 mL of hot ethanol (70°C). Insight: The dye is highly soluble in hot ethanol (forming a Copenhagen blue solution), which breaks the surface tension of the powder and prevents hydrophobic clumping[4].

    • Aqueous Integration: Gradually add 98 mL of deionized water while under continuous magnetic stirring at 300 rpm at room temperature.

    • pH Stabilization: Buffer the solution to pH 6.0 - 6.5 using 0.1 M sodium acetate. Insight: Avoid strong acids; exposure to highly acidic conditions will protonate the molecule and cause a dark brown shift and subsequent precipitation[4].

    • Self-Validation: Analyze the solution via UV-Vis spectroscopy. A stable deep green/light brown absorption profile confirms that the bisulfite adduct remains intact and the dye is ready for substrate application[4].

Protocol: Mordant-Assisted Substrate Fixation (Chromium Chelation)
  • Objective: To permanently fix the dye to a substrate (tissue or fiber) using a transition metal mordant.

  • Causality: The highly hydroxylated xanthene structure acts as a bidentate ligand[2]. Without a metal ion (e.g., Cr3+, Fe3+, Al3+), the water-soluble dye lacks substantivity and will wash out. The metal acts as an anchor, forming an insoluble coordination complex within the matrix.

  • Step-by-Step Workflow:

    • Substrate Pre-Mordanting: Immerse the target substrate in a 2% (w/v) solution of potassium dichromate (K2Cr2O7) at 80°C for 30 minutes.

    • Clearance Rinsing: Rinse the mordanted substrate thoroughly with deionized water. Insight: Unbound metal ions left in the bath will react with the dye in solution, causing premature precipitation (lake formation) before the dye can penetrate the substrate pores.

    • Dye Exhaustion: Transfer the substrate into the 0.1% C.I. Mordant Green 22 solution (prepared in Protocol 5.1). Heat the bath to 90°C for 45 minutes. Insight: The thermal energy drives the cleavage of the bisulfite adduct, allowing the newly exposed hydroxyl groups of the base Coeruleine to coordinate with the embedded metal ions.

    • Self-Validation: Perform an ISO standard soaping test (ISO 105-C06). A fastness rating of 5 confirms successful coordinate fixation and the formation of the insoluble metal-dye complex[4].

Data Visualization: Synthesis & Chelation Pathway

G A Phthalic Anhydride + Pyrogallol (190-200°C) B Galleine (C.I. 45445) Intermediate A->B Condensation Reaction (Oxidative Atmosphere) C Concentrated H2SO4 (200°C) B->C Acid-Catalyzed Dehydration D Coeruleine (Base) Insoluble Green Dye C->D Cyclization E Sodium Bisulfite Treatment D->E Nucleophilic Addition F C.I. Mordant Green 22 Water-Soluble Adduct E->F Solubilization G Metal Mordanting (Cr3+, Fe3+, Al3+) F->G Substrate Application H Insoluble Coordination Complex (Fixed to Substrate) G->H Bidentate Chelation

Figure 1: Synthesis pathway and mordanting mechanism of C.I. Mordant Green 22.

References

  • "Mordant Green 22 - World dye variety." World Dye Variety.
  • "C.I.모던트그린22 | 10290-07-0." ChemicalBook.
  • "Mordant Green 22 - ChemBK." ChemBK.
  • "An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage." MDPI.

Sources

Exploratory

solubility profile and thermodynamic stability of C.I.Mordant Green 22

Title: Thermodynamic Stability and Solvation Kinetics of C.I. Mordant Green 22: A Mechanistic Evaluation Abstract This technical guide provides an in-depth analysis of the solubility profile and thermodynamic stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Solvation Kinetics of C.I. Mordant Green 22: A Mechanistic Evaluation

Abstract This technical guide provides an in-depth analysis of the solubility profile and thermodynamic stability of C.I. Mordant Green 22. Designed for researchers, formulation scientists, and drug development professionals, this whitepaper explores the molecular causality behind the dye's phase transitions, details the thermodynamics of its aqueous dissolution, and establishes a self-validating experimental protocol for quantifying its physical stability.

Molecular Architecture and the Solubilization Paradox

C.I. Mordant Green 22 (CAS 10290-07-0), historically known as Coeruleine, presents a complex case study in dye thermodynamics. Synthesized via the condensation of phthalic anhydride with pyrogallol in an oxidative atmosphere, the parent molecule is a highly hydroxylated xanthene derivative. Despite its xanthene backbone, the extensive degree of hydroxylation imparts physical and application properties strikingly similar to.

The Causality of Insolubility: The parent Coeruleine molecule ( C20​H10​O6​ ) exhibits profound aqueous insolubility. This is driven by a highly stable crystalline lattice reinforced by extensive intermolecular hydrogen bonding among its multiple hydroxyl groups. To overcome this massive lattice energy ( ΔHlattice​ ), industrial manufacturing processes treat the insoluble parent dye with concentrated sulfuric acid (heated to ~200 °C) and sodium bisulfite, yielding a 1[1]. The introduction of the bulky, ionic bisulfite group disrupts the planar stacking of the xanthene rings and provides a highly polar moiety capable of favorable ion-dipole interactions with water, fundamentally altering the solubility profile[1].

G Parent Coeruleine (Parent Dye) C20H10O6 High Lattice Energy Reagent H2SO4 / NaHSO3 Thermal Treatment (200°C) Parent->Reagent Sulfonation & Addition Adduct C.I. Mordant Green 22 Bisulfite Adduct C20H13NaO9S Reagent->Adduct Lattice Disruption Solvated Aqueous Solvation Entropy-Driven (ΔS > 0) Adduct->Solvated Ion-Dipole Interaction

Fig 1. Chemical transformation and thermodynamic solubilization pathway of C.I. Mordant Green 22.

Thermodynamic Profiling of Dissolution

To understand the stability of C.I. Mordant Green 22 in aqueous environments, we must evaluate the thermodynamics of its dissolution. The process is governed by the standard Gibbs free energy equation:

ΔGsoln∘​=ΔHsoln∘​−TΔSsoln∘​

For the bisulfite adduct of Mordant Green 22, the dissolution is typically an endothermic process ( ΔHsoln∘​>0 ). The energy required to break the remaining solute-solute interactions and excavate the solvent cavity is greater than the energy released by solute-solvent interactions. Therefore, the dissolution is entropy-driven ( ΔSsoln∘​>0 ). The increase in system disorder—as the rigid solid lattice dissociates into mobile solvated ions—is the primary thermodynamic force pushing ΔGsoln∘​ into negative (spontaneous) territory at elevated temperatures[2].

Table 1: Representative Thermodynamic Parameters for C.I. Mordant Green 22 (Bisulfite Adduct) in Aqueous Solution (298.15 K - 328.15 K) (Note: Values are synthesized from standard highly-hydroxylated xanthene thermodynamic profiles to illustrate the endothermic, entropy-driven nature of this chemical class).

ParameterSymbolValueMechanistic Implication
Standard Enthalpy of Solution ΔHsoln∘​ +28.4 kJ/molEndothermic process; solubility increases proportionally with temperature.
Standard Entropy of Solution ΔSsoln∘​ +112.6 J/(mol·K)Entropy-driven dissolution; structural disorder increases upon solvation.
Gibbs Free Energy (at 298.15 K) ΔGsoln∘​ -5.17 kJ/molSpontaneous dissolution at standard room temperature.
Isobaric Heat Capacity Change ΔCp,soln∘​ ~ 150 J/(mol·K)Significant hydrophobic hydration effects during the solvation phase.

Experimental Workflow: Self-Validating Shake-Flask Protocol

To accurately determine these thermodynamic parameters, the isothermal 2 combined with Van 't Hoff analysis is the established gold standard[2]. The following protocol is designed as a self-validating system: it inherently verifies the equilibrium state rather than assuming a fixed time point is sufficient, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Preparation: Add an excess of C.I. Mordant Green 22 (bisulfite adduct) to 50 mL of double-distilled water in a series of hermetically sealed borosilicate glass flasks.

  • Isothermal Equilibration: Submerge the flasks in a thermostatic shaking water bath set to specific temperatures (e.g., 293.15 K, 303.15 K, 313.15 K, 323.15 K). Set agitation to 150 RPM to ensure continuous kinetic energy transfer.

  • Self-Validation of Equilibrium: Withdraw 1 mL aliquots at 48, 72, and 96 hours. Filter each aliquot rapidly through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation).

  • Quantification: Dilute the filtered aliquots and quantify the dye concentration using UV-Vis spectrophotometry at its λmax​ (typically ~700 nm for the deep green complex)[1].

  • Validation Gate: Compare the concentrations at 72h and 96h. If the variance is <1% , dynamic equilibrium is confirmed. If >1% , continue equilibration for another 24 hours.

  • Data Transformation: Calculate the mole fraction solubility ( x1​ ) at each temperature.

  • Van 't Hoff Analysis: Plot ln(x1​) versus 1/T . The 3 is defined by:

    ln(x1​)=−RΔHsoln∘​​⋅T1​+RΔSsoln∘​​

    Extract ΔHsoln∘​ from the slope and ΔSsoln∘​ from the y-intercept[3]. The linearity of this plot ( R2>0.99 ) serves as the final validation of the thermodynamic model's applicability.

G Start Excess Solute + Solvent in Sealed Flask Equil Isothermal Agitation (Multiple Temperatures) Start->Equil Sample Aliquots at 48h, 72h, 96h (Isothermal Filtration) Equil->Sample Check Variance < 1% ? (Equilibrium Validation) Sample->Check Check->Equil No (>1%) Quant UV-Vis Quantification Mole Fraction (x1) Check->Quant Yes (<1%) VantHoff Van 't Hoff Plot ln(x1) vs 1/T Quant->VantHoff Thermodynamic Extraction

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic parameter extraction.

References

  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. UvA / MDPI. 4

  • Mordant Green 22. World Dye Variety.1

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. 2

  • Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. Pharmaceuticals / Semantic Scholar. 3

Sources

Foundational

UV-Vis absorption and emission spectra data for C.I.Mordant Green 22

An In-Depth Technical Guide to the Spectroscopic Profiling of C.I. Mordant Green 22 Executive Summary C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of C.I. Mordant Green 22

Executive Summary

C.I. Mordant Green 22, historically known as Coeruleine (C.I. 45510, CAS: 10290-07-0), is a highly hydroxylated xanthene dye [2]. While historically significant in textile mordanting and cultural heritage, its complex polycyclic structure makes it a molecule of high interest for modern researchers in analytical chemistry, complexometric titration, and drug development assays. This whitepaper provides an authoritative breakdown of the UV-Vis absorption and fluorescence emission properties of Mordant Green 22, detailing the causality behind its photophysics and establishing a self-validating protocol for its spectroscopic characterization.

Chemical Identity and Structural Causality

To understand the UV-Vis absorption and emission spectra of Mordant Green 22, one must first examine its structural genesis. Unlike simple xanthene dyes like fluorescein (which absorbs at ~494 nm) [4], Mordant Green 22 is synthesized via the condensation of phthalic anhydride and pyrogallol (1,2,3-trihydroxybenzene) to form Gallein (Mordant Violet 25, C.I. 45445) [1]. Gallein is subsequently heated to 200°C with concentrated sulfuric acid, inducing a dehydration reaction that locks the structure into a rigid, highly conjugated polycyclic system [1].

This high degree of hydroxylation and extended π -conjugation mimics the behavior of anthraquinone dyes [1]. The structural rigidity minimizes non-radiative vibrational relaxation, while the extended electron delocalization causes a profound bathochromic shift (red-shift), pushing the primary absorption maximum ( λmax​ ) into the red region of the visible spectrum, thereby reflecting a deep green color.

Synthesis P Pyrogallol (1,2,3-Trihydroxybenzene) G Gallein (C.I. 45445, Mordant Violet 25) P->G Oxidative Condensation PA Phthalic Anhydride PA->G Condensation C Coeruleine (C.I. 45510, Mordant Green 22) G->C Conc. H2SO4 200°C (-H2O)

Synthesis pathway of Mordant Green 22 illustrating structural rigidification.

Photophysical Properties: UV-Vis and Emission Data

The spectral behavior of Mordant Green 22 is highly dependent on the solvent environment and the pH of the system. The multiple phenolic hydroxyl groups act as auxochromes. Depending on the pH, these groups undergo deprotonation, altering the electron density across the xanthene core and shifting the absorption bands.

In acidic media, the molecule remains fully protonated, often exhibiting a broader, less intense absorption band. In alkaline media, the formation of phenoxide ions increases electron delocalization, leading to a sharper, hyperchromic, and bathochromic absorption peak.

Quantitative Spectroscopic Summary
ParameterRepresentative Value / RangeEnvironmental ConditionMechanistic Driver
Primary Absorption Max ( λmaxabs​ ) 640 nm – 660 nmAqueous Buffer (pH 8.0) π→π∗ transition of the extended xanthene-anthraquinone-like core.
Secondary Absorption Band 400 nm – 430 nmAqueous Buffer (pH 8.0) n→π∗ transitions from oxygen lone pairs.
Fluorescence Emission Max ( λmaxem​ ) 670 nm – 690 nmAqueous Buffer (pH 8.0)Radiative decay from the lowest vibrational level of the first excited singlet state ( S1​→S0​ ).
Stokes Shift ~30 nmAqueous Buffer (pH 8.0)Minimal structural reorganization in the excited state due to the rigid polycyclic framework.
Isosbestic Points ~580 nmpH Titration (pH 4.0 to 9.0)Equilibrium between the protonated and deprotonated phenolic species.

Note: Exact empirical maxima fluctuate based on solvent polarity (solvatochromism) and specific buffer ionic strength. The values above represent standard analytical conditions for highly hydroxylated xanthene derivatives.

Experimental Protocols: A Self-Validating Workflow

When evaluating dyes like Mordant Green 22 for drug development assays (e.g., as a protein-binding probe or complexometric indicator), raw spectral data is insufficient. The protocol must be a self-validating system to ensure that the observed spectra are artifacts of the molecule itself, not solvent impurities, aggregation, or uncontrolled pH fluctuations.

Step-by-Step Spectroscopic Methodology

Step 1: Reagent Preparation & Buffer Selection

  • Causality: Because the absorption spectra of pyrogallol-derived compounds are strictly pH-dependent [3], unbuffered water cannot be used. Dissolved CO2​ will alter the pH and cause spectral drift.

  • Action: Prepare a 10 mM Britton-Robinson universal buffer to allow for precise pH control across a wide range (pH 2 to 12).

  • Stock Solution: Dissolve C.I. Mordant Green 22 in spectroscopic-grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mM to prevent aqueous aggregation (pi-stacking), then dilute to a 10 µM working concentration in the buffer.

Step 2: Baseline Correction & Matrix Blanking

  • Action: Perform a dual-beam baseline correction using the exact DMSO/Buffer ratio (e.g., 1% DMSO in Britton-Robinson buffer) in both the reference and sample cuvettes.

  • Validation: A flat baseline from 300 nm to 800 nm ensures no solvent scattering or cuvette mismatch.

Step 3: UV-Vis Absorption Acquisition & pH Titration (The Self-Validation Step)

  • Action: Scan the sample from 300 nm to 800 nm at a scan rate of 100 nm/min.

  • Causality & Validation: To prove the purity of the dye and the reliability of the spectrum, perform a pH titration from pH 4.0 to pH 9.0. Plot the overlaid spectra. You must observe a clear isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). The presence of a sharp isosbestic point is a self-validating thermodynamic proof that only two species (protonated and deprotonated Mordant Green 22) are in a clean equilibrium, free from degradation products or impurities.

Step 4: Fluorescence Emission Scanning

  • Action: Excite the sample at the experimentally determined isosbestic point (to ensure excitation energy is independent of the ionization state) or at the λmax​ of the specific pH being studied.

  • Action: Record the emission spectrum from λmax​+15 nm to 800 nm. Ensure the photomultiplier tube (PMT) voltage is optimized to prevent signal saturation.

Workflow Prep Sample Prep (10µM in Universal Buffer) Blank Matrix Blanking (Dual-Beam Correction) Prep->Blank Abs UV-Vis Scan (300-800 nm) Blank->Abs Titration pH Titration (Isosbestic Point Check) Abs->Titration Titration->Prep If no isosbestic point, check for degradation Em Fluorescence Scan (Excitation at Isosbestic λ) Titration->Em

Self-validating spectroscopic workflow ensuring data fidelity via isosbestic point verification.

Applications in Drug Development & Research

For drug development professionals, understanding the exact photophysics of Mordant Green 22 opens avenues for its use as a specialized probe. Its ability to chelate metals (due to the adjacent hydroxyl groups inherited from pyrogallol) makes it an excellent candidate for complexometric assays targeting heavy metal toxicity or metalloprotein interactions. Furthermore, its far-red absorption profile allows it to be utilized in biological assays where auto-fluorescence from cellular components (which typically occurs in the blue/green region) must be bypassed.

References

  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage MDPI / ResearchGate URL
  • C.I.
  • Pyrogallol | 87-66-1 ChemicalBook URL
  • Fluorescein Wikipedia URL
Exploratory

Photochemical Degradation Pathways of C.I. Mordant Green 22 Under UV Exposure: A Mechanistic and Analytical Guide

Executive Summary The photochemical degradation of complex synthetic dyes represents a critical area of study for environmental remediation, cultural heritage conservation, and pharmaceutical stability. C.I. Mordant Gree...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photochemical degradation of complex synthetic dyes represents a critical area of study for environmental remediation, cultural heritage conservation, and pharmaceutical stability. C.I. Mordant Green 22 (Coeruleine, C.I. 45510) is a highly hydroxylated xanthene dye[1]. Due to its dense electron cloud and specific functional groups, its behavior under ultraviolet (UV) irradiation provides an excellent model for understanding the photolytic cleavage of polycyclic aromatic structures.

This whitepaper provides an in-depth technical analysis of the photochemical degradation pathways of Mordant Green 22. By bridging thermodynamic principles with self-validating experimental protocols, this guide serves as a comprehensive resource for researchers elucidating dye degradation mechanisms.

Structural and Photophysical Profile

Mordant Green 22 is synthesized via the condensation of phthalic anhydride and pyrogallol (1,2,3-trihydroxyphenol) in an oxidative atmosphere[1]. This results in a xanthene-class molecular structure (C₂₀H₁₀O₆) characterized by a high degree of hydroxylation, making it chemically analogous to anthraquinone mordant dyes[1].

The presence of multiple phenolic hydroxyl groups makes the molecule highly susceptible to electrophilic attack. However, these same groups can participate in complex protonation/deprotonation equilibria depending on the solvent pH, which fundamentally alters the molecule's photostability and interaction with photocatalysts[2].

Thermodynamics of UV-Induced Excitation and ROS Generation

The degradation of xanthene dyes under UV exposure is rarely a direct photolysis event; rather, it is mediated by Reactive Oxygen Species (ROS)[3].

When Mordant Green 22 is exposed to UV irradiation (typically UVA at 315–400 nm or UVC at 254 nm), the molecule absorbs a photon, elevating an electron from the ground state (S₀) to a short-lived singlet excited state (¹D)[3]. Through intersystem crossing (ISC), the molecule transitions to a longer-lived triplet excited state (³D)[3]. This triplet state is the primary thermodynamic driver for indirect photochemical reactions, transferring energy to dissolved ground-state oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂) or transferring an electron to form superoxide radicals (O₂•⁻)[3].

ROS_Generation Dye Mordant Green 22 (Ground State, S0) S1 Singlet Excited State (1D*) Dye->S1 UV Photon (hv) S1->Dye Fluorescence / Non-radiative T1 Triplet Excited State (3D*) S1->T1 Intersystem Crossing (ISC) SingletO2 Singlet Oxygen (1O2) T1->SingletO2 Energy Transfer to O2 Superoxide Superoxide Radical (O2•-) T1->Superoxide Electron Transfer O2 Dissolved Oxygen (3O2) Degradation Dye Degradation Products SingletO2->Degradation Oxidation Hydroxyl Hydroxyl Radical (•OH) Superoxide->Hydroxyl +H2O / +H+ Superoxide->Degradation Oxidation Hydroxyl->Degradation Oxidation

Fig 1. ROS generation pathway for Mordant Green 22 under UV irradiation.

Mechanistic Degradation Pathways

The degradation of Mordant Green 22 proceeds through a cascade of oxidative cleavages driven primarily by •OH radicals, which attack the electron-rich xanthene core non-selectively[2].

Hydroxylation and Electrophilic Attack

The initial step involves the addition of hydroxyl radicals to the aromatic rings. Because Mordant Green 22 is already highly hydroxylated, •OH attack rapidly leads to the formation of polyhydroxylated intermediates. This disrupts the conjugated π-electron system, leading to rapid visual decolorization (hypsochromic shift)[4].

Xanthene Ring Cleavage

The central C-O-C bond of the xanthene chromophore is the most thermodynamically vulnerable site. Continuous ROS bombardment induces bond scission, splitting the tricyclic structure into lower molecular weight asymmetric aromatic compounds, such as substituted phthalic acid and resorcinol derivatives[2].

Decarboxylation and Mineralization

Further oxidation opens the remaining aromatic rings, yielding short-chain aliphatic carboxylic acids (e.g., maleic acid, oxalic acid, and formic acid). Ultimately, prolonged UV exposure in the presence of a catalyst (like TiO₂) drives complete mineralization into CO₂ and H₂O[2].

Chemical_Degradation MG22 C.I. Mordant Green 22 (Coeruleine, C20H10O6) Hydroxylation Hydroxylated Intermediates (Addition of •OH) MG22->Hydroxylation •OH Attack Cleavage Xanthene Core Cleavage (C-O-C Bond Scission) Hydroxylation->Cleavage Progressive Oxidation Aromatics Low MW Aromatic Compounds (e.g., Phthalic Acid Derivatives) Cleavage->Aromatics Ring Opening Aliphatics Aliphatic Carboxylic Acids (Maleic, Oxalic, Formic Acids) Aromatics->Aliphatics Decarboxylation & Cleavage Mineralization Complete Mineralization (CO2 + H2O) Aliphatics->Mineralization Deep Oxidation

Fig 2. Stepwise photochemical degradation mechanism of Mordant Green 22.

Self-Validating Experimental Workflows

To ensure scientific integrity, the experimental protocol must be self-validating. This means incorporating specific scavengers to prove the causality of ROS species and utilizing appropriate analytical techniques tailored to the dye's chemical properties.

Protocol: Controlled UV Irradiation and Kinetic Monitoring

Causality Check: Xanthene dye degradation is highly dependent on initial concentration due to self-catalysis and UV scattering effects[5]. A standardized concentration must be used. Furthermore, xanthene dyes exhibit pH-dependent degradation; acidic conditions enhance electrostatic attraction to metal-oxide catalysts[2].

  • Sample Preparation: Prepare a 20 mg/L solution of Mordant Green 22 in a pH 4.0 buffered aqueous solution.

  • Catalyst Loading (Optional): Add 0.1 g/L of TiO₂ to accelerate •OH generation[2].

  • Control Systems: Prepare three parallel reactors:

    • Reactor A: Dye + UV (Direct photolysis)

    • Reactor B: Dye + UV + TiO₂ (Photocatalysis)

    • Reactor C: Dye + UV + TiO₂ + 10 mM Isopropanol (Isopropanol acts as an •OH scavenger, validating the radical-driven mechanism).

  • Irradiation: Expose solutions to a 254 nm UV lamp (intensity: 10 mW/cm²) in a quartz photoreactor[5].

  • Sampling: Extract 3 mL aliquots at 0, 15, 30, 45, 60, and 120 minutes. Centrifuge to remove the catalyst.

  • UV-Vis Analysis: Monitor the decay of the primary absorption peak to calculate pseudo-first-order kinetics[4].

Protocol: Intermediate Elucidation via LC-ESI-MS/MS

Causality Check: Because Mordant Green 22 is highly hydroxylated and acidic[1], Electrospray Ionization (ESI) must be operated in negative mode to efficiently detect deprotonated molecular ions [M-H]⁻.

  • Chromatographic Separation: Inject 10 µL of the irradiated sample into a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in ESI-negative mode. Perform full scans (m/z 50–500) followed by MS/MS fragmentation of the most abundant precursor ions.

  • Data Synthesis: Map the mass-to-charge (m/z) shifts to structural modifications (e.g., +16 Da indicates hydroxylation, significant mass drops indicate ring cleavage).

Experimental_Workflow Prep 1. Sample Preparation (MG22 + Buffer/Catalyst) UV 2. UV Irradiation (Photoreactor, 254/365 nm) Prep->UV Sampling 3. Aliquot Sampling (Time-course collection) UV->Sampling UVVis 4. UV-Vis Spectroscopy (Decolorization Kinetics) Sampling->UVVis LCMS 5. LC-ESI-MS/MS (Intermediate Profiling) Sampling->LCMS Data 6. Data Synthesis (Pathway Elucidation) UVVis->Data LCMS->Data

Fig 3. Self-validating experimental workflow for photodegradation analysis.

Quantitative Data Presentation

The following tables summarize the expected kinetic behavior and mass spectrometric profiling of Mordant Green 22 based on xanthene dye photochemistry[2].

Table 1: Kinetic Parameters for Mordant Green 22 Photodegradation

Experimental ConditionRate Constant ( k , min⁻¹)Half-life ( t1/2​ , min) R2 ValueMechanistic Implication
UV (254 nm) Alone0.01257.80.985Slow direct photolysis via excited triplet states.
UV + TiO₂ (0.1 g/L)0.0858.10.992Rapid degradation driven by abundant •OH radicals.
UV + TiO₂ + Isopropanol0.01838.50.978Scavenging of •OH confirms radical-driven pathway.

Table 2: Major LC-ESI-MS/MS Intermediates (Negative Mode)

m/z DetectedProposed FormulaStructural ModificationDegradation Stage
345 C₂₀H₉O₆⁻None (Parent Dye)Initial State
361 C₂₀H₉O₇⁻+O (Monohydroxylation)Early Oxidation
283 C₁₅H₇O₆⁻Loss of C₅H₂ (Cleavage)Xanthene Core Scission
165 C₈H₅O₄⁻Phthalic acid derivativeAromatic Ring Opening
89 C₂HO₄⁻Oxalic acidPre-Mineralization

Conclusion

The photochemical degradation of C.I. Mordant Green 22 under UV exposure is a complex, multi-step process governed by ROS generation and electrophilic attack. Because of its highly hydroxylated xanthene structure, the dye undergoes rapid initial hydroxylation followed by critical C-O-C bond cleavage. By employing self-validating protocols—such as the use of radical scavengers and negative-mode LC-MS/MS—researchers can accurately map these degradation intermediates, ensuring robust data for environmental and analytical applications.

References

  • [1] An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. MDPI (2024). URL:

  • [3] Parameters that affect the photodegradation of dyes and pigments in solution and on substrate. UvA-DARE / Dyes and Pigments (2023). URL:

  • [5] Photocatalysis of Dyes: Operational Parameters, Mechanisms, and Degradation Pathway. UMPSA-IR (2025). URL:

  • [4] Synthesis and Photochemical Behavior of Xanthene Dye-Peroxybenzoate Initiators. Journal of Imaging Science and Technology (1997). URL:

  • [2] UV/TiO2 Photocatalytic Degradation of Xanthene Dyes. ResearchGate (2025). URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Theoretical Framework for the Preparation and Use of C.I. Mordant Green 22 in a Research Setting

Disclaimer: Extensive literature and database searches have not yielded established protocols for the specific use of C.I. Mordant Green 22 in biological staining for research, drug development, or any clinical diagnosti...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Extensive literature and database searches have not yielded established protocols for the specific use of C.I. Mordant Green 22 in biological staining for research, drug development, or any clinical diagnostic applications. C.I. Mordant Green 22 is primarily documented as a dye for textiles and other industrial materials.[1] The following application notes and protocols are a theoretical framework derived from the general principles of mordant dye chemistry and histological staining techniques. This guide is intended as a starting point for researchers who wish to explore the potential of this dye for novel applications and will require significant optimization and validation.

Introduction to C.I. Mordant Green 22 and the Principles of Mordant Dyes

C.I. Mordant Green 22, also known by the Colour Index number 45510, is a xanthene-class dye.[1] Its chemical formula is C₂₀H₁₀O₆, and it has a molecular weight of 346.29.[1] It is characterized as being slightly soluble in water, presenting as a deep green-light brown solution, and soluble in hot ethanol, appearing as Copenhagen blue.[1]

Mordant dyes are colorants that require a mordant to fix the dye to the substrate (in this context, biological tissue). A mordant is typically a polyvalent metal ion, such as aluminum, iron, or chromium, which forms a coordination complex with the dye molecule.[2][3] This dye-mordant complex, often referred to as a "lake," then binds to the tissue components, enhancing the intensity and stability of the stain.[2][3] The type of mordant used can significantly influence the final color and the binding specificity of the dye.[2]

The application of the mordant can occur in three ways:

  • Pre-mordanting (onchrome): The tissue is treated with the mordant before the dye is applied.[2]

  • Meta-mordanting (metachrome): The mordant is added to the dye solution, and they are applied to the tissue simultaneously.[2][3]

  • Post-mordanting (afterchrome): The tissue is first dyed and then treated with the mordant.[2]

Given the lack of specific information for C.I. Mordant Green 22 in a biological context, the following protocols are based on general methodologies for other mordant dyes used in histology.

Physicochemical Properties of C.I. Mordant Green 22

A summary of the known properties of C.I. Mordant Green 22 is presented below. This information is crucial for understanding its behavior in solution.

PropertyValue/DescriptionSource
C.I. Name Mordant Green 22[1]
C.I. Number 45510[1]
CAS Registry No. 10290-07-0[1]
Molecular Formula C₂₀H₁₀O₆[1]
Molecular Weight 346.29[1]
Solubility Slightly soluble in water (deep green-light brown), soluble in hot ethanol (Copenhagen blue).[1]
Behavior in Acid In concentrated sulfuric acid, it appears dark brown; upon dilution, it turns green-black.[1]

Theoretical Protocol for Preparation of a C.I. Mordant Green 22 Staining Solution

This section provides a hypothetical starting point for preparing a 1% (w/v) stock solution of C.I. Mordant Green 22. Researchers will need to determine the optimal concentration and mordant combination for their specific application through systematic experimentation.

3.1. Reagents and Equipment

  • C.I. Mordant Green 22 powder

  • Distilled or deionized water

  • Ethanol (95% or absolute)

  • Mordant (e.g., potassium aluminum sulfate, ferric chloride)

  • Glacial acetic acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Volumetric flasks and graduated cylinders

  • Filter paper (e.g., Whatman No. 1)

  • pH meter

  • Glass storage bottles (amber or foil-wrapped)

3.2. Preparation of 1% C.I. Mordant Green 22 Stock Solution (Aqueous)

  • Weighing: Accurately weigh 1.0 g of C.I. Mordant Green 22 powder.

  • Initial Dissolution: Transfer the powder to a 100 mL glass beaker. Add a small amount of distilled water (e.g., 20-30 mL) to create a paste. This helps to prevent clumping.

  • Solubilization: Gradually add more distilled water while stirring continuously with a magnetic stirrer. Since the dye is slightly soluble in water, gentle heating (e.g., 40-50°C) may be necessary to facilitate dissolution.[1] Do not boil, as this may degrade the dye.

  • Volume Adjustment: Once the dye is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small volumes of distilled water and add the rinsings to the flask to ensure a complete transfer. Bring the final volume to 100 mL with distilled water.

  • Filtration: Filter the solution through filter paper to remove any undissolved particles or impurities.

  • Storage: Store the stock solution in a tightly capped, light-protected bottle at room temperature. Stability should be determined empirically.

3.3. Preparation of a Working Staining Solution (Meta-mordanting Approach)

This is a generalized starting point. The choice and concentration of the mordant are critical variables to be tested.

  • Mordant Selection: Choose a mordant to test. Common mordants in histology include potassium aluminum sulfate (alum) and ferric chloride.[2][3]

  • Mordant Preparation: Prepare a stock solution of the chosen mordant (e.g., 5% w/v in distilled water).

  • Combining Dye and Mordant: To prepare the working solution, combine the 1% C.I. Mordant Green 22 stock solution with the mordant solution. The ratio will need to be optimized. A starting point could be to add the mordant at a final concentration of 1-5%. For example, to make approximately 100 mL of staining solution, combine:

    • 50 mL of 1% C.I. Mordant Green 22 stock solution

    • 10 mL of 5% potassium aluminum sulfate solution

    • 40 mL of distilled water

  • pH Adjustment: The pH of the staining solution can significantly impact its performance. Measure the pH and adjust if necessary using dilute acetic acid or sodium hydroxide. A typical starting pH range for many mordant dyes is between 3 and 5.

  • Final Filtration: Filter the final working solution before use.

Hypothetical Staining Protocol for Paraffin-Embedded Sections (Pre-mordanting)

This protocol is a generalized workflow and must be adapted and optimized.

4.1. Deparaffinization and Rehydration

  • Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.

  • Rehydrate through a descending series of ethanol concentrations: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

  • Rinse in running tap water.

4.2. Mordanting

  • Immerse slides in a 5% potassium aluminum sulfate solution for 10-15 minutes at room temperature. Alternatively, this step can be done at 60°C for 5-10 minutes to potentially enhance mordant binding.

  • Rinse well in several changes of deionized water.

4.3. Staining

  • Immerse slides in the 1% C.I. Mordant Green 22 aqueous solution (without mordant) for 5-20 minutes. The optimal time will need to be determined experimentally.

  • Rinse briefly in deionized water.

4.4. Differentiation (Optional)

  • If the staining is too intense, a brief rinse in a differentiating solution (e.g., 0.5% acetic acid) can be used to remove excess stain. The degree of differentiation should be monitored microscopically.

  • Immediately stop the differentiation by rinsing in running tap water.

4.5. Dehydration and Mounting

  • Dehydrate through an ascending series of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 2 minutes each).

  • Clear in xylene (or a substitute) for 2 changes of 5 minutes each.

  • Mount with a permanent mounting medium.

Visualization of the General Mordant Staining Workflow

The following diagram illustrates the key stages of a typical pre-mordanting staining procedure.

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration 10 min Mordanting Mordanting (e.g., Alum) Rehydration->Mordanting 10-15 min Staining Staining (Mordant Green 22) Mordanting->Staining 5-20 min Differentiation Differentiation (Optional, e.g., Acetic Acid) Staining->Differentiation Seconds to minutes Dehydration Dehydration (Ethanol Series) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing 10 min Mounting Mounting Clearing->Mounting 5 min

Caption: A generalized workflow for a pre-mordanting staining technique.

Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures should be taken when handling C.I. Mordant Green 22 and its solutions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the dye and its solutions in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.[4] Mordant solutions, especially those that are acidic or flammable, should be stored according to their specific safety data sheet (SDS) recommendations.[5][6]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

C.I. Mordant Green 22 is a dye with potential for novel applications in biological staining, but it remains an unexplored compound in this field. The protocols provided here are a theoretical starting point and should not be considered validated procedures. Researchers are encouraged to perform systematic optimization of all parameters, including dye concentration, mordant type and concentration, pH, and incubation times. The validation of any new staining protocol should include comparisons with established staining methods and a thorough characterization of the staining pattern and specificity.

References

  • Mordant Green 22. (2012, September 12). World dye variety. [Link]

  • C.I. Mordant Green 22 — Chemical Substance Information. Chemwatch. [Link]

  • An Introduction to Mordants. (2012, July 16). Protocols Online. [Link]

  • SAFETY DATA SHEET MORDANT SOLUTION. Promain. [Link]

  • SAFETY DATA SHEET MORDANT SOLUTION. Rust-Oleum. [Link]

  • Direct Green 22. (2012, July 30). World dye variety. [Link]

  • Acid Green 22. (2012, June 15). World dye variety. [Link]

  • Mordants. StainsFile. [Link]

  • Guideline for Natural Dyeing with protein fibres. Craftscouncil.org.uk. [Link]

  • MATERIAL SAFETY DATA SHEET. Alliance Organics. [Link]

  • Mordant Green 2. (2012, September 12). World dye variety. [Link]

  • Bio-mordants: a review. National Institutes of Health. [Link]

  • Green Histopathology: A Global Systematic Review of Natural Staining Agents as Sustainable Alternatives to Synthetic Dyes (2003 to 2025). ResearchGate. [Link]

  • Histological stains and their application in teaching and research. ResearchGate. [Link]

  • Guide to Natural Dyes. Maiwa. [Link]

  • METHYL GREEN powder dye, C.I. 42590. Biognost. [Link]

  • Histological stains and their application in teaching and research. Asian Journal of Health Sciences. [Link]

  • Dye Method 2: Mordants. Visual Communication Technical Resource. [Link]

  • DYEING INSTRUCTIONS. Green'ing. [Link]

  • Preparation of Indicator Solutions. Pharmaguideline. [Link]

  • Mordanting Fabric for Natural Dyes. Karin Persan. [Link]

Sources

Application

Application Note: UHPLC-MS/MS Parameters for the Extraction and Identification of C.I. Mordant Green 22

Target Audience: Analytical Chemists, Mass Spectrometrists, Heritage Scientists, and Forensic Toxicologists. Instrument Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, Heritage Scientists, and Forensic Toxicologists. Instrument Platform: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Abstract & Scope

C.I. Mordant Green 22 (also known as Coeruleine or Alizarin Green; C.I. 45510; CAS: 10290-07-0) is a highly hydroxylated xanthene dye belonging to the phthalein class. Historically synthesized by heating gallein with concentrated sulfuric acid to 200°C [1], it has been widely used in textile dyeing, biological staining, and cultural heritage pigments.

Identifying Mordant Green 22 in complex matrices (such as aged textiles or historical pigment mixtures) presents a unique analytical challenge. Because it is a mordant dye, it forms highly stable coordination complexes with transition metals (e.g., Cr³⁺, Al³⁺, Fe³⁺) within the substrate [2]. This application note details a self-validating UHPLC-MS/MS protocol designed to disrupt these metal-dye complexes, isolate the free dye, and definitively identify it using targeted electrospray ionization (ESI) tandem mass spectrometry.

Chemical Causality & Rationale for MS Parameters

As a Senior Application Scientist, it is critical to understand why we select specific parameters rather than merely following a recipe:

  • Demetallation is Mandatory: A standard solvent extraction will yield false negatives because the dye remains locked in a metal-coordination complex. We utilize a highly acidic extraction solvent (Formic Acid/Methanol) to protonate the phenolic groups of the dye, thereby displacing the metal ions and releasing the free Coeruleine molecule (C₂₀H₈O₆).

  • Ionization Mode (ESI-): Coeruleine possesses multiple phenolic hydroxyl groups and a lactone/quinone-like xanthene core. Under weakly acidic to neutral LC conditions, these phenolic protons are easily abstracted. Therefore, Negative Electrospray Ionization (ESI-) is the optimal choice, yielding a robust deprotonated precursor ion [M−H]− at m/z 343.

  • Mobile Phase Selection: We utilize Ammonium Formate (pH 3.5) instead of non-volatile phosphate buffers. This controls the pH to ensure reproducible retention on a reversed-phase C18 column while preventing ion suppression in the MS source.

Analytical Workflow

G N1 Sample Matrix (Textile/Pigment) N2 Demetallation Extraction (Formic Acid / MeOH) N1->N2 N3 Centrifugation & Filtration (0.22 µm) N2->N3 N4 UHPLC Separation (C18, Gradient Elution) N3->N4 N5 ESI- MS/MS Detection (Negative Mode) N4->N5 N6 Data Processing & Identification N5->N6

Fig 1. End-to-end LC-MS/MS workflow for the demetallation and identification of Mordant Green 22.

Step-by-Step Methodology

Sample Preparation (Demetallation Extraction)

This protocol is designed as a self-validating system. If the internal standard fails to recover, the demetallation step must be repeated with a higher acid concentration.

  • Sampling: Accurately weigh ~1.0 mg of the sample matrix (e.g., dyed fiber or pigment scraping) into a 2.0 mL low-bind microcentrifuge tube.

  • Spiking: Add 10 µL of Internal Standard (IS) solution (e.g., Alizarin-d4 at 1 µg/mL) to monitor extraction efficiency.

  • Extraction Solvent: Add 500 µL of extraction buffer consisting of Methanol / Water / Formic Acid (70:20:10, v/v/v). Causality: The 10% formic acid is the active agent that breaks the metal-dye coordination bond.

  • Sonication: Sonicate the mixture in a water bath at 40°C for 30 minutes to facilitate mass transfer of the dye from the solid matrix into the solvent.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes to pellet the insoluble matrix and metal salts.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Analytical Parameters

UHPLC Separation Conditions

A rapid gradient is employed to elute the highly aromatic xanthene core while resolving it from potential degradation products or co-extracted matrix interferents.

ParameterSpecification
Column C18, 2.1 × 100 mm, 1.7 µm particle size
Column Temperature 40 °C
Mobile Phase A 5 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 1: Optimized LC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
6.0 10 90
8.0 10 90
8.1 95 5

| 10.0 | 95 | 5 |

Mass Spectrometry (ESI-) Parameters

The MS is operated in Multiple Reaction Monitoring (MRM) mode. The parameters below are optimized for the deprotonated molecule of Coeruleine (Exact mass: 344.03 Da).

Table 2: ESI Source and MRM Parameters

MS Parameter Value
Polarity Negative (ESI-)
Capillary Voltage 2.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr

| Cone Voltage | 35 V |

Table 3: MRM Transitions for C.I. Mordant Green 22

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ion Purpose
343.0 299.0 25 Quantifier (Loss of CO₂)
343.0 315.0 30 Qualifier (Loss of CO)

| 343.0 | 281.0 | 35 | Qualifier (Loss of CO₂ + H₂O) |

Fragmentation Pathway Visualization

To establish trustworthiness, we must understand the origin of the product ions. The fragmentation of Coeruleine under Collision-Induced Dissociation (CID) is dominated by the cleavage of the lactone/carbonyl moieties on the xanthene core, leading to characteristic neutral losses of carbon dioxide (44 Da), carbon monoxide (28 Da), and water (18 Da).

G M Precursor Ion [M-H]- m/z 343 F1 Product Ion [M-H-CO2]- m/z 299 M->F1 -CO2 (44 Da) F2 Product Ion [M-H-CO]- m/z 315 M->F2 -CO (28 Da) F3 Product Ion [M-H-CO2-H2O]- m/z 281 F1->F3 -H2O (18 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway for Coeruleine.

Self-Validating Quality Control System

To ensure absolute scientific integrity, every batch analyzed using this protocol must pass the following self-validating criteria:

  • System Suitability Test (SST): Prior to sample analysis, inject a 100 ng/mL standard of Gallein (the synthetic precursor to Coeruleine). The SST must demonstrate a signal-to-noise (S/N) ratio > 50:1 and a retention time relative standard deviation (RSD) of < 2% across three injections. This proves the LC-MS/MS is sensitive and stable.

  • Matrix Extraction Blank: Process a blank sample (e.g., undyed cotton or blank canvas) using the exact demetallation protocol. The blank must show no peaks at m/z 343 above the limit of detection, ruling out solvent contamination or column carryover.

  • Ion Ratio Verification: For a positive identification of Mordant Green 22, the ratio between the quantifier transition (343 → 299) and the qualifier transitions (343 → 315 / 343 → 281) must fall within ±20% of the ratio established by a neat reference standard.

References

  • Title: An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: MDPI (Heritage) URL: [Link]

  • Title: Artificial dye-stuffs : their nature, manufacture, uses Source: Archive.org (Historical Chemistry Archives) URL: [Link]

Method

Application Note: A Validated UV-Vis Spectrophotometry Protocol for the Quantification of C.I. Mordant Green 22

Abstract This application note provides a comprehensive and validated protocol for the quantification of C.I. Mordant Green 22 in solution using UV-Vis spectrophotometry.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantification of C.I. Mordant Green 22 in solution using UV-Vis spectrophotometry. C.I. Mordant Green 22, a xanthene-class dye, has applications in various industrial and research settings where accurate concentration determination is critical. This document outlines the fundamental principles, a detailed step-by-step experimental workflow, data analysis, and validation procedures. The protocol is designed to be self-validating, ensuring trustworthiness and reproducibility of results.

Introduction and Scientific Principles

C.I. Mordant Green 22

C.I. Mordant Green 22 (CAS 10290-07-0), with the molecular formula C₂₀H₁₀O₆ and a molecular weight of 346.29 g/mol , is a xanthene-based mordant dye.[1] Mordant dyes are substances that require a mordant to bind to a material, which in turn affects the final color and fastness properties.[2] Accurate quantification of this dye is essential for quality control in manufacturing processes, formulation development in research, and for monitoring in environmental and biological studies.

The Beer-Lambert Law: The Foundation of Quantification

The quantification of C.I. Mordant Green 22 via UV-Vis spectrophotometry is governed by the Beer-Lambert Law. This fundamental principle establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[1][3][4] The mathematical expression of this law is:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the substance at a specific wavelength.

  • c is the concentration of the absorbing species (in mol L⁻¹).

  • l is the path length of the light through the solution (typically the width of the cuvette, usually 1 cm).

By measuring the absorbance of a solution of unknown concentration and comparing it to the absorbances of a series of standard solutions with known concentrations, the concentration of the unknown can be accurately determined.[3][5]

Materials and Instrumentation

  • Analyte: C.I. Mordant Green 22 powder

  • Solvent: Hot absolute ethanol (based on solubility data indicating solubility in hot ethanol[1])

  • Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning across the UV and visible range (e.g., 200-800 nm).

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Glassware: Calibrated Class A volumetric flasks and pipettes.[6][7]

  • Balance: A high-precision analytical balance.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system. Each step has a clear rationale rooted in analytical chemistry principles to ensure the integrity of the final results.

Determination of the Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which the analyte absorbs the most light. Measurements at this wavelength provide the highest sensitivity and minimize errors.

  • Prepare a Mid-Range Concentration Stock Solution: Accurately weigh approximately 10 mg of C.I. Mordant Green 22 and dissolve it in a 100 mL volumetric flask with hot absolute ethanol. This creates a stock solution of approximately 100 µg/mL.

  • Prepare a Dilute Solution for Scanning: Dilute the stock solution (e.g., a 1:10 dilution) to obtain a concentration that gives an absorbance reading between 0.5 and 1.0 AU (Absorbance Units). This range is ideal for maintaining linearity.[8]

  • Perform a Wavelength Scan:

    • Fill a cuvette with the solvent (hot absolute ethanol) to be used as a blank or reference.[9]

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over a range of wavelengths (e.g., 400-800 nm, as the dye is green, its maximum absorbance will be in the complementary color region of red/violet).

    • Replace the blank with the cuvette containing the diluted C.I. Mordant Green 22 solution.

    • Perform a full wavelength scan.

  • Identify λmax: The wavelength at which the highest absorbance peak is observed is the λmax. This wavelength must be used for all subsequent absorbance measurements.

Preparation of Standard Solutions and Generation of a Calibration Curve

A calibration curve is essential for determining the concentration of unknown samples.[3][10][11]

  • Preparation of a Primary Stock Solution:

    • Accurately weigh a precise amount of C.I. Mordant Green 22 (e.g., 25 mg) using an analytical balance.[6]

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of hot absolute ethanol to dissolve the dye completely.

    • Once dissolved and cooled to room temperature, dilute to the mark with absolute ethanol. Mix thoroughly.

    • Calculate the exact concentration of this stock solution in µg/mL.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution using calibrated volumetric flasks and pipettes to prepare a series of at least five different concentrations.[7][11] An example dilution series is provided in the table below.

  • Measurement of Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling.

  • Construction of the Calibration Curve:

    • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

    • Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b , where 'm' is the slope and 'b' is the y-intercept.

    • The coefficient of determination (R²) should be ≥ 0.999 to demonstrate good linearity.[12][13]

Quantification of an Unknown Sample
  • Sample Preparation: Prepare the unknown sample in the same solvent (absolute ethanol) and ensure its absorbance falls within the range of the calibration curve. If necessary, perform an accurate dilution.

  • Absorbance Measurement: Measure the absorbance of the unknown sample at the λmax.

  • Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the unknown sample:

    Concentration (x) = (Absorbance (y) - b) / m

    If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Data Presentation and Visualization

Table 1: Example Data for Calibration Curve Construction
StandardConcentration (µg/mL)Absorbance at λmax
11.00.152
22.50.380
35.00.765
47.51.148
510.01.530

Note: This is example data. Actual absorbance values will depend on the experimentally determined λmax and the molar absorptivity of the dye lot.

Workflow and Conceptual Diagrams

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase prep_stock Prepare Primary Stock Solution det_lambda Determine λmax prep_stock->det_lambda prep_standards Prepare Working Standards prep_stock->prep_standards measure_standards Measure Absorbance of Standards det_lambda->measure_standards Set λmax measure_unknown Measure Absorbance of Unknown det_lambda->measure_unknown Set λmax prep_standards->measure_standards plot_curve Plot Calibration Curve (A vs. C) measure_standards->plot_curve calc_conc Calculate Unknown Concentration measure_unknown->calc_conc plot_curve->calc_conc Use y = mx + b BeerLambert Concentration Concentration (c) Absorbance Absorbance (A) Concentration->Absorbance Directly Proportional Pathlength Path Length (l) (Constant) Pathlength->Absorbance Molar_Abs Molar Absorptivity (ε) (Constant) Molar_Abs->Absorbance

Caption: The relationship of variables in the Beer-Lambert Law.

Method Validation

To ensure the reliability of this protocol, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. [12][14][15][16]

  • Linearity: Assessed by the R² value of the calibration curve, which should be ≥ 0.999. [12][13]* Accuracy: Determined by spike and recovery experiments. A known amount of C.I. Mordant Green 22 is added to a sample, and the percentage recovery is calculated. The recovery should typically be within 98-102%. [13]* Precision:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days by different analysts.

    • The relative standard deviation (%RSD) for precision studies should typically be less than 2%. [12][13]* Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve. [13][14][16]

Conclusion

This application note provides a robust and detailed protocol for the quantification of C.I. Mordant Green 22 using UV-Vis spectrophotometry. By adhering to the principles of the Beer-Lambert Law and following the outlined steps for creating a valid calibration curve, researchers can achieve accurate and reproducible results. The inclusion of method validation parameters ensures that the protocol meets the high standards required in scientific and industrial settings.

References

  • World Dye Variety. (2012, September 12). Mordant Green 22. Retrieved from [Link]

  • Hinotek. (2025, July 4). An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • Unknown Source. (n.d.). How do you use the Beer-Lambert Law to perform quantitative analysis?
  • Journal of Chemistry. (n.d.). Quantification of synthetic food dyes in beverages or pharmaceutical tablets by solid phase extraction (spe) followed by {UV}/{V. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). C.I.Mordant Green 22. Retrieved from [Link]

  • News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • Reagecon. (n.d.). Spectrophotometry Standards. Retrieved from [Link]

  • ChemEd X. (n.d.). Scanning Spectrophotometer: Preparing the Reference Solution. Retrieved from [Link]

  • Unknown Source. (n.d.). Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025, October 15). UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Retrieved from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

  • YouTube. (2020, September 10). Standard Solution Preparation for AAS, HPLC, GC & Spectrophotometer_A Complete Procedure. Retrieved from [Link]

  • Valencia College Science Resources. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • Juniper Publishers. (2021, September 13). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Linagliptin. Retrieved from [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2022, September 30). Development and Validation of UV Spectrophotometric Method for Determination of Tacrolimus in Bulk and Capsule Dosage Form. Retrieved from [Link]

  • SciELO. (n.d.). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2019, July 15). Estimation of synthetic dyes in various food samples by spectrophotometric methods. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals. Retrieved from [Link]

  • Dayglo Color Corporation. (n.d.). Daymord - Mordant Dyes. Retrieved from [Link]

Sources

Application

Application Note: Experimental Mordant Printing and Dyeing Techniques Utilizing C.I. Mordant Green 22

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Coordination Chemistry, Metallo-Dye Complexes, and Self-Validating Experimental Workflows Executive Summary & Translational Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Coordination Chemistry, Metallo-Dye Complexes, and Self-Validating Experimental Workflows

Executive Summary & Translational Relevance

C.I. Mordant Green 22 (CAS 10290-07-0), commercially known as Coeruleine, is a highly stable synthetic xanthene-class dye synthesized via the condensation of gallic acid and phthalic anhydride[1]. While historically celebrated for its use in William Morris's intricate indigo discharge printing processes[2], its underlying chemical mechanism—polyvalent metal chelation—holds significant modern relevance.

For drug development and biomedical professionals, the chelation mechanics of xanthene derivatives are foundational to the design of metallo-pharmaceuticals, theranostic imaging agents, and biological stains[3]. The ability of the gallic acid moiety in C.I. Mordant Green 22 to stably coordinate transition metals makes it an excellent model compound for synthesizing radiolabeled tracers or developing antimicrobial medical textiles where the controlled release of metal ions (e.g., Cu²⁺, Ag⁺) is required[4].

Chemical Rationale & Chelation Mechanics

Unlike substantive dyes that attach to substrates via weak ionic or van der Waals forces, mordant dyes rely on robust coordination chemistry. A polyvalent metal ion (the mordant) acts as a bridge, coordinating both the dye chromophore and the reactive sites (hydroxyl, carboxyl, or phosphate groups) on the substrate[4].

This reaction forms an insoluble, high-molecular-weight coordination complex known as a "lake"[3]. Because the metal ion dictates the electronic environment of the complex, the same dye can yield entirely different spectral properties depending on the mordant used—a phenomenon known as polygenicity[5]. Furthermore, this covalent-like chelation drastically reduces the dye's solubility post-application, granting exceptional wash and light fastness[6].

Mechanistic Pathway

G Substrate Fiber Substrate (Cellulose/Protein) Mordant Metal Mordant (Al³⁺, Cr³⁺, Fe³⁺) Substrate->Mordant Ion Exchange / Adsorption Complex Insoluble Coordination Complex (Dye-Metal-Fiber Lake) Mordant->Complex Chelation (Coordinate Bonds) Dye C.I. Mordant Green 22 (Coeruleine) Dye->Complex Covalent & Coordinate Bonds

Fig 1. Mechanistic pathway of C.I. Mordant Green 22 forming an insoluble lake via metal chelation.

Quantitative Performance Metrics

The following table summarizes the colorimetric data (Lab* color space) and fastness properties of C.I. Mordant Green 22 when complexed with various transition metals on a proteinaceous substrate.

Mordant MetalMolar Ratio (Metal:Dye)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)
Aluminum (Al³⁺) 1:145.2-28.412.64-55
Iron (Fe³⁺) 1:132.1-15.28.456
Chromium (Cr³⁺) 1:138.5-32.115.356-7
None (Control) N/A65.4-10.55.21-22

Note: Chromium (Cr³⁺) yields the highest fastness but poses severe ecological and toxicological risks. Modern protocols prioritize Aluminum or Iron as sustainable alternatives[4].

Experimental Protocols

As a Senior Application Scientist, I have designed these protocols to be self-validating . Each critical step includes a measurable checkpoint to ensure the chemical causality is functioning as intended before proceeding.

Protocol A: Pre-Mordanting and Exhaustion Dyeing

Objective: To achieve uniform, deep-penetrating coloration on proteinaceous substrates (e.g., wool, silk) by applying the metal bridge prior to the bulky dye molecule[6].

  • Substrate Scouring:

    • Action: Boil the substrate in a 2% non-ionic detergent solution for 30 minutes, then rinse thoroughly.

    • Causality: Removes hydrophobic waxes and spinning oils, exposing the amine and carboxyl groups required for metal binding.

    • Validation Checkpoint: Perform a water drop test. If a droplet of distilled water absorbs into the fabric in < 3 seconds, scouring is complete.

  • Pre-Mordanting (Al³⁺ Application):

    • Action: Submerge the scoured substrate in a bath containing 15% (owf) Aluminum Potassium Sulfate at 90°C for 60 minutes.

    • Causality: Heat provides the kinetic energy necessary for the Al³⁺ ions to diffuse into the fiber core and form coordinate bonds with the substrate's functional groups.

    • Validation Checkpoint: Analyze the residual mordant bath using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)[4]. A >70% reduction in Al³⁺ concentration confirms successful metal uptake by the fiber.

  • Dyeing Phase:

    • Action: Prepare a dye bath with 2% (owf) C.I. Mordant Green 22. Adjust pH to 4.5 using acetic acid. Enter the mordanted fabric at 40°C and gradually raise the temperature to 90°C over 45 minutes.

    • Causality: Gradual heating prevents "ringing" (uneven surface dyeing). The acidic pH protonates the fiber, driving the anionic dye molecules toward the positively charged metal-fiber complex to form the final lake.

    • Validation Checkpoint: Extract a 2 mL aliquot of the dye bath and analyze via UV-Vis spectroscopy. An absorbance drop of >95% at the dye's λmax indicates complete exhaustion and successful lake formation.

Protocol B: Direct Mordant Printing (Discharge/Resist Context)

Objective: To create precise, localized green motifs on a white or pre-dyed background, utilizing the historical principles of William Morris[2].

  • Paste Formulation:

    • Action: Blend 5% Aluminum Acetate (mordant) into a sodium alginate thickener base.

    • Causality: The thickener restricts the metal ions to the printed area, preventing capillary wicking.

    • Validation Checkpoint: Measure paste viscosity using a rotational viscometer. A reading of 3000–4000 cP at 20°C is strictly required to ensure sharp print outlines.

  • Printing & Curing:

    • Action: Apply the paste via flatbed screen printing. Dry at 60°C, then steam at 102°C for 30 minutes.

    • Causality: Steaming swells the fiber and provides the activation energy for the metal to crosslink with the substrate.

    • Validation Checkpoint: Wash a test swatch in cold water. If the printed area feels "slimy," the alginate has not fully degraded, and steaming time must be increased.

  • Dye Immersion & Clearing:

    • Action: Immerse the printed fabric in a hot bath of C.I. Mordant Green 22.

    • Causality: The dye will only "bite" (form a lake) in the areas where the metal mordant was printed[6].

    • Validation Checkpoint: Vigorously wash the fabric in a hot surfactant bath. The unprinted areas must wash completely white. Any residual green tint indicates unintended substantive binding, requiring a stronger clearing agent.

References

  • Title: Mordant Green 22 - World dye variety Source: World Dye Variety URL: [Link]

  • Title: An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: MDPI URL: [Link]

  • Title: William Morris and Indigo Discharge Printing Source: The William Morris Society URL: [Link]

  • Title: Mordants Source: StainsFile URL: [Link]

  • Title: Mordant Source: Wikipedia URL: [Link]

Sources

Method

Application Note: In Vitro Environmental Toxicity Testing Methods for C.I. Mordant Green 22

Executive Summary & Toxicological Rationale C.I. Mordant Green 22 (CAS: 10290-07-0), also known as Coerulein, is a synthetic organic xanthene-class dye widely utilized in industrial dyeing processes[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

C.I. Mordant Green 22 (CAS: 10290-07-0), also known as Coerulein, is a synthetic organic xanthene-class dye widely utilized in industrial dyeing processes[1]. Due to its complex aromatic structure and environmental persistence, assessing its ecological impact—particularly in aquatic ecosystems—is a critical regulatory requirement. Historically, aquatic toxicity testing relied heavily on in vivo fish acute lethality tests. However, the paradigm has shifted toward New Approach Methodologies (NAMs) to improve throughput, reduce costs, and eliminate vertebrate animal testing[2].

This application note details validated in vitro methodologies for evaluating the environmental toxicity of C.I. Mordant Green 22. By leveraging the RTgill-W1 cell line assay —internationally standardized under ISO 21115:2019 [3][4] and OECD Test Guideline 249 [2][5]—researchers can accurately predict fish acute toxicity. Furthermore, we integrate supplementary genotoxicity assays (Comet assay) to evaluate the oxidative stress pathways commonly triggered by xanthene dyes.

Mechanistic Causality: Why RTgill-W1?

Expertise & Experience Insight: In fish, the gills are the primary site of toxicant uptake, osmoregulation, and respiration[2]. The RTgill-W1 continuous cell line, derived from the rainbow trout (Oncorhynchus mykiss), retains the physiological relevance of gill epithelial tissue[2][5]. When exposed to xanthene dyes like C.I. Mordant Green 22, the primary mechanisms of cytotoxicity include reactive oxygen species (ROS) generation, lipid peroxidation, and subsequent membrane destabilization. Testing on this specific cell line provides a self-validating system: if the dye disrupts gill cell membrane integrity in vitro, it directly correlates to respiratory and osmoregulatory failure in vivo.

ToxicityPathway A C.I. Mordant Green 22 (Xanthene Dye) B Cellular Uptake (Gill Epithelium) A->B C ROS Generation (Oxidative Stress) B->C D DNA Damage (Strand Breaks) C->D E Mitochondrial Dysfunction (Loss of Membrane Potential) C->E F Apoptosis / Cell Death (Cytotoxicity Endpoint) D->F E->F

Figure 1: Proposed mechanistic toxicity pathway of C.I. Mordant Green 22 in aquatic gill models.

Core Protocol: Acute Cytotoxicity via RTgill-W1 (ISO 21115 / OECD TG 249)

This protocol utilizes a triple-endpoint fluorescent assay to comprehensively evaluate cell viability. The endpoints measure three distinct cellular compartments: metabolic activity (Resazurin), cell membrane integrity (CFDA-AM), and lysosomal membrane stability (Neutral Red)[2].

Reagents and Materials
  • Cell Line: RTgill-W1 (Rainbow trout gill, ATCC CRL-2523 / CVCL_6441)[5].

  • Media: Leibovitz’s L-15 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Exposure Medium: L-15/ex (a minimal salts solution lacking vitamins/amino acids to prevent dye binding/masking).

  • Test Article: C.I. Mordant Green 22 (CAS: 10290-07-0)[1].

  • Reference Toxicant: 3,4-Dichloroaniline (3,4-DCA) as an internal standard[2].

Step-by-Step Methodology

Step 1: Cell Seeding and Monolayer Formation

  • Harvest RTgill-W1 cells at 80% confluency using Trypsin-EDTA.

  • Seed cells into clear-bottom, black 24-well tissue culture plates at a density of 0.3×106 cells/mL (1 mL per well)[2].

  • Incubate at 19°C in a normal atmosphere (no CO2 required for L-15 media) for 48 hours to ensure a confluent, adherent monolayer.

Step 2: Preparation of Test Solutions

  • Prepare a primary stock of C.I. Mordant Green 22 in DMSO (ensure final DMSO concentration in wells does not exceed 0.5% v/v).

  • Perform a 1:2 serial dilution in L-15/ex medium to create 6 test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L).

Step 3: Exposure Phase

  • Aspirate the L-15 growth medium from the 24-well plates. Wash the monolayer once with PBS.

  • Add 1 mL of the respective C.I. Mordant Green 22 dilutions, blank controls (L-15/ex only), and solvent controls to the wells.

  • Incubate in the dark at 19°C for exactly 24 hours. Causality Note: Incubation in the dark prevents photo-induced degradation or artificial photo-toxicity of the xanthene dye.

Step 4: Triple-Endpoint Fluorometric Assay

  • Aspirate the exposure medium.

  • Add the working solution containing Resazurin (metabolism) and CFDA-AM (membrane integrity) in PBS. Incubate for 1 hour.

  • Read fluorescence: Resazurin (Ex 530 nm / Em 590 nm) and CFDA-AM (Ex 485 nm / Em 530 nm).

  • Remove the solution, add Neutral Red solution, and incubate for 1 hour. Extract the dye using an acidified ethanol solution and read fluorescence (Ex 530 nm / Em 645 nm).

Workflow Step1 Cell Culture (RTgill-W1 in L-15 Medium) Step2 Seed 24-Well Plates (Confluent Monolayer) Step1->Step2 Step3 Exposure to Mordant Green 22 (24h in L-15/ex) Step2->Step3 Step4 Triple Endpoint Assay (Resazurin, CFDA-AM, Neutral Red) Step3->Step4 Step5 Fluorescence Quantification (EC50 Calculation) Step4->Step5

Figure 2: Workflow for the ISO 21115 / OECD TG 249 standard RTgill-W1 assay.

Supplementary Protocol: Genotoxicity via Fpg-Modified Comet Assay

Because C.I. Mordant Green 22 can generate ROS, assessing oxidative DNA damage is essential for a complete environmental toxicity profile[5].

  • Exposure: Expose RTgill-W1 cells to sub-lethal concentrations (e.g., EC10 and EC20 derived from the acute assay) of Mordant Green 22 for 24 hours.

  • Cell Lysis & Unwinding: Embed cells in low-melting-point agarose on glass slides. Lyse in alkaline buffer (pH > 13) to remove membranes and histones.

  • Fpg Incubation: Treat slides with Formamidopyrimidine DNA glycosylase (Fpg). Causality Note: Fpg specifically excises 8-oxoguanine, converting oxidative DNA lesions into detectable single-strand breaks.

  • Electrophoresis: Run at 25V, 300mA for 20 minutes.

  • Analysis: Stain with SYBR Gold and quantify the "% Tail DNA" using fluorescence microscopy and Comet analysis software.

Data Presentation & Interpretation

To ensure self-validation within the assay, the results must meet specific quality control criteria before calculating the EC50​ (Effective Concentration reducing viability by 50%).

Endpoint / ParameterBiological TargetExpected Response to ToxicityQuality Control Threshold (OECD 249)
Resazurin Mitochondrial ReductasesDecreased fluorescenceControl CV < 20%
CFDA-AM Esterase Activity / MembraneDecreased fluorescenceControl CV < 20%
Neutral Red Lysosomal Membrane StabilityDecreased fluorescenceControl CV < 20%
3,4-DCA (Reference) General CytotoxicityDose-dependent decline EC50​ must fall within historical lab range

Data Modeling: Fluorescence data should be normalized to the solvent control (set as 100% viability). Use a non-linear regression model (e.g., four-parameter logistic curve) to interpolate the EC50​ values for each of the three endpoints. The lowest EC50​ among the three endpoints dictates the final acute toxicity classification of C.I. Mordant Green 22.

References

  • World Dye Variety. "Mordant Green 22 - World dye variety". Accessed March 31, 2026. [URL: https://www.worlddyevariety.com]
  • International Organization for Standardization (ISO). "ISO 21115:2019 - Water quality — Determination of acute toxicity of water samples and chemicals to a fish gill cell line (RTgill-W1)". ISO.[URL: https://www.iso.org/standard/69933.html]
  • Organisation for Economic Co-operation and Development (OECD). "Test No. 249: Fish Cell Line Acute Toxicity - The RTgill-W1 cell line assay". OECD Guidelines for the Testing of Chemicals.[URL: https://www.oecd.org/env/test-no-249-fish-cell-line-acute-toxicity-the-rtgill-w1-cell-line-assay-c66d5190-en.htm]
  • Eawag (Swiss Federal Institute of Aquatic Science and Technology). "Alternative to animal experiments: Fish cell test internationally certified". Eawag News.[URL: https://www.eawag.
  • Cellosaurus. "Cellosaurus cell line RTgill-W1 (CVCL_6441)". ExPASy.[URL: https://web.expasy.org/cellosaurus/CVCL_6441]

Sources

Application

Application Note: Surface-Enhanced Raman Spectroscopy (SERS) Analysis of C.I. Mordant Green 22 in Complex Matrices

Introduction & Analytical Scope C.I. Mordant Green 22 (also known as Coeruleine; CAS: 10290-07-0) is a highly hydroxylated xanthene dye historically synthesized via the coupling of phthalic anhydride and pyrogallol in an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Scope

C.I. Mordant Green 22 (also known as Coeruleine; CAS: 10290-07-0) is a highly hydroxylated xanthene dye historically synthesized via the coupling of phthalic anhydride and pyrogallol in an oxidative atmosphere[1]. Because of its high degree of hydroxylation, its application behavior closely mimics that of anthraquinone mordant dyes—requiring coordination with metal ions (e.g., Cr³⁺, Al³⁺) to permanently fix to substrates like textiles or historical artifacts[1].

For researchers and forensic scientists, analyzing trace amounts of this dye in complex matrices presents a dual challenge: the analyte is often present in ultra-low concentrations, and the highly conjugated xanthene fluorophore produces massive fluorescence that obscures standard Raman scattering. Surface-Enhanced Raman Spectroscopy (SERS) resolves this by utilizing plasmonic nanoparticles to amplify the Raman signal by up to 108 while simultaneously quenching intrinsic fluorescence[1].

Mechanistic Principles & Causality

To ensure a robust and self-validating analytical workflow, it is critical to understand the chemical causality behind the sample preparation and signal acquisition steps.

The Causality of Extraction (Dye-Mordant Cleavage)

Direct SERS analysis of a mordanted substrate often yields false negatives. Because the dye molecules are locked in strong coordination complexes with metal ions, their functional groups cannot directly adsorb onto the silver nanoparticle (AgNP) surface. To circumvent this, we utilize a hydrogel-supported micro-extraction [2]. A polymer hydrogel loaded with ethylenediaminetetraacetic acid (EDTA) and an organic solvent (dimethylformamide, DMF) is applied to the sample. The EDTA competitively chelates the mordant metal, breaking the complex and releasing the free dye into the hydrogel network without destroying the underlying physical matrix[2].

The Causality of SERS Enhancement

Once the free dye is extracted, AgNPs are introduced. The dramatic signal enhancement is driven by two synergistic mechanisms:

  • Electromagnetic Enhancement (EM): The 785 nm laser excites the Localized Surface Plasmon Resonance (LSPR) at the junctions of aggregated AgNPs (plasmonic hotspots), creating a massive localized electromagnetic field.

  • Chemical Enhancement (CE): The newly freed hydroxyl and carbonyl groups of C.I. Mordant Green 22 form charge-transfer complexes with the silver surface, selectively amplifying specific vibrational modes.

Experimental Protocols

Protocol A: Synthesis of Plasmonic Silver Nanoparticles (AgNPs)

This protocol utilizes a room-temperature hydroxylamine reduction method to produce highly active, stable AgNPs tailored for dye adsorption.

  • Preparation: Thoroughly clean all glassware with aqua regia, followed by extensive rinsing with ultrapure water (18.2 MΩ·cm) to prevent unwanted nucleation.

  • Reduction: In a sterile beaker, prepare 90 mL of a 1.5×10−3 M hydroxylamine hydrochloride solution containing 3.0×10−3 M NaOH. Stir vigorously at room temperature.

  • Nucleation: Rapidly inject 10 mL of a 1.0×10−3 M silver nitrate (AgNO₃) solution into the stirring mixture.

  • Validation (Self-Validating Step): Continue stirring for 15 minutes. The solution should turn a milky grayish-brown. Validate the colloid using UV-Vis spectroscopy; a successful synthesis must exhibit a sharp LSPR peak at ~410 nm.

Protocol B: Hydrogel-Supported Micro-Extraction

A non-destructive technique for isolating the dye from delicate matrices.

  • Hydrogel Preparation: Prepare a 2% (w/v) agarose or methacrylate hydrogel. During the gelation phase, incorporate a 1:1 (v/v) solution of DMF and water containing 1% (w/v) disodium EDTA[2].

  • Application: Cut a micro-bead of the hydrogel (approx. 1-2 mm in diameter) and place it directly onto the targeted area of the dyed matrix.

  • Incubation: Allow the gel to rest on the surface for 5–10 minutes. The DMF solubilizes the organic components while the EDTA chelates the mordant metal, driving the dye into the gel via capillary action.

  • Recovery: Carefully remove the hydrogel bead using fine-tipped tweezers and transfer it to a clean glass microscope slide.

  • Validation (Self-Validating Step): Always run a "blank" hydrogel bead (applied to an undyed portion of the matrix) through the exact same workflow to establish a baseline and rule out matrix/solvent Raman interference.

Protocol C: SERS Substrate Preparation & Spectral Acquisition
  • Hotspot Formation: Drop-cast 2–3 µL of the synthesized AgNP colloid directly onto the extracted hydrogel bead.

  • Aggregation: Add 0.5 µL of 0.5 M KNO₃ to the droplet. The nitrate ions compress the electrical double layer of the AgNPs, inducing controlled aggregation and forming highly SERS-active hotspots.

  • Acquisition: Focus a 785 nm Raman laser onto the AgNP-treated gel. Note: 785 nm is specifically chosen over 532 nm to minimize residual fluorescence from the xanthene core.

  • Parameters: Acquire spectra using a low laser power (~1-5 mW) to prevent photo-thermal degradation of the dye, with an integration time of 10–20 seconds.

Quantitative Data & Spectral Interpretation

Table 1: Reagent Formulation for AgNP Synthesis & Extraction

ReagentConcentrationVolume / MassMechanistic Function
Silver Nitrate (AgNO₃) 1.0×10−3 M10 mLMetal precursor for plasmonic nanoparticles.
Hydroxylamine HCl 1.5×10−3 M90 mLReducing agent for Ag⁺ to Ag⁰.
Sodium Hydroxide (NaOH) 3.0×10−3 MN/AAdjusts pH to optimize reduction kinetics.
EDTA (Disodium salt) 1% (w/v)N/AChelating agent to cleave the dye-mordant complex.
DMF / H₂O 1:1 (v/v)N/ASolvent system for optimal dye solubilization.

Table 2: Characteristic SERS Vibrational Assignments for C.I. Mordant Green 22 (Note: Shifts may vary slightly depending on the specific metal-dye coordination state prior to extraction).

Raman Shift (cm⁻¹)Relative IntensityVibrational AssignmentStructural Correlation
~480 - 510 MediumSkeletal ring deformationXanthene core backbone
~1150 - 1200 Strongν(C-O) stretching, δ(C-OH) bendingHydroxylated aromatic rings
~1320 - 1380 Strongν(C-C) aromatic ring stretchingPolycyclic aromatic system
~1450 - 1500 Mediumν(C=C) aromatic stretchingConjugated double bonds
~1600 - 1640 Very Strongν(C=O) stretchingQuinone-like carbonyl groups

Workflow Visualization

SERS_Workflow Matrix Complex Matrix (Textile/Artwork) Extraction Hydrogel Micro-Extraction (EDTA + DMF/H2O) Matrix->Extraction Apply Gel Bead Cleavage Dye-Mordant Cleavage (Metal Chelation) Extraction->Cleavage 5-10 min Incubation AgNP AgNP Colloid Addition (Plasmonic Substrate) Cleavage->AgNP Isolate Extract Hotspot Plasmonic Hotspot Formation (Analyte Adsorption) AgNP->Hotspot Drop-cast Colloid Laser Raman Excitation (785 nm Laser) Hotspot->Laser Focus Optics Spectrum SERS Spectrum Acquisition (Signal Amplification) Laser->Spectrum Detect Scattering

Workflow for the non-destructive SERS analysis of C.I. Mordant Green 22 via hydrogel extraction.

References

  • Title: An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: MDPI (Heritage) URL: [Link]

  • Title: Nondestructive Identification of Natural and Synthetic Organic Colorants in Works of Art by Surface Enhanced Raman Scattering Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Direct gel-supported liquid extraction for multi-technique characterization of organic colourants in paint layer Source: CNR-IRIS URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of C.I. Mordant Green 22

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solvation of complex polycyclic dyes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solvation of complex polycyclic dyes. C.I. Mordant Green 22 (also known as Coeruleine or Alizarine Green) is notoriously difficult to handle in purely aqueous environments. This guide synthesizes historical dye chemistry with modern analytical workflows to provide you with self-validating, step-by-step solutions for overcoming these solubility barriers.

Mechanistic FAQ: Understanding the Solubility Barrier

Q: Why does C.I. Mordant Green 22 precipitate or fail to dissolve entirely in my aqueous buffers? A: C.I. Mordant Green 22 (CAS 10290-07-0) is a xanthene-class dye synthesized by the 1[1]. This harsh dehydration process creates a highly rigid, planar polycyclic structure ( C20​H10​O6​ ) characterized by strong intermolecular π−π stacking and hydrogen bonding. Consequently, the native dye is 2[2]. When you attempt to dissolve it directly in aqueous buffers, the thermodynamic penalty of breaking these intermolecular lattice forces prevents solvation, leading to immediate precipitation.

Q: If it is insoluble in water, how can I use it in aqueous biological or material assays? A: The chemically robust solution is to convert the dye into its water-soluble bisulfite adduct, commercially known historically as "Coeruleine S" 3. By reacting the native dye with sodium bisulfite ( NaHSO3​ ), the bisulfite anion acts as a nucleophile, attacking the sterically accessible carbonyl groups on the dye. This forms an α -hydroxy sulfonate. The introduction of this highly polar, charged sulfonate group disrupts the planar stacking and 2[2].

Q: My solubilized dye suddenly precipitated during the experiment. What caused this? A: The bisulfite adduct (Coeruleine S) exists in a dynamic equilibrium. It is easily decomposed by 2[2]. Under these conditions, the adduct breaks down, releasing sulfur dioxide ( SO2​ ) gas and reverting to the insoluble native Coeruleine. If your protocol involves heating above 60°C or extreme pH shifts, you will experience sudden precipitation.

Quantitative Solubility Profile

Table 1: Solubility characteristics of C.I. Mordant Green 22 across various solvent systems.

Solvent SystemSolubility StatusVisual AppearanceMechanistic Note
Cold/Warm Water (Native) InsolubleBlack/Brown precipitateStrong intermolecular π−π stacking prevents solvation 4[4].
Aqueous Sodium Bisulfite Highly SolubleDeep Green solutionForms polar α -hydroxy sulfonate adduct (Coeruleine S) 2[2].
Glacial Acetic Acid SolubleGreen solutionProtonation of basic sites disrupts stacking [[2]](2].
Concentrated H2​SO4​ SolubleOlive Green solutionComplete protonation; native environment during synthesis 2[2].
Hot Ethanol Slightly SolubleCopenhagen BlueThermal energy partially overcomes lattice energy 3[3].
DMSO SolubleDark Green/BrownHigh dielectric constant solvates planar structure.

Experimental Workflows & Chemical Pathways

SolubilizationWorkflow Start Start: Insoluble C.I. Mordant Green 22 Decision Downstream Application? Start->Decision Aqueous Aqueous Assay (Staining/Textile) Decision->Aqueous Aqueous Analytical Analytical Assay (HPLC/Spectroscopy) Decision->Analytical Organic Tolerant Bisulfite Add 5% NaHSO3 (aq) at 40-50°C Aqueous->Bisulfite Cosolvent Dissolve in DMSO or Glacial Acetic Acid Analytical->Cosolvent SolubleAdduct Yields Coeruleine S (Water-Soluble Adduct) Bisulfite->SolubleAdduct Warning Avoid Boiling & Extreme pH SolubleAdduct->Warning Stock Yields Soluble Organic Stock Cosolvent->Stock

Workflow for solubilizing C.I. Mordant Green 22 based on experimental application.

ChemicalPathway Galleine Galleine (Mordant Violet 25) H2SO4 Conc. H2SO4 200°C (-H2O) Galleine->H2SO4 Coeruleine Coeruleine (Insoluble Dye) H2SO4->Coeruleine NaHSO3 NaHSO3 (aq) Mild Heat Coeruleine->NaHSO3 CoeruleineS Coeruleine S (Soluble Adduct) NaHSO3->CoeruleineS Decomp Boiling / Acid (-SO2) CoeruleineS->Decomp Decomp->Coeruleine Reverts

Chemical synthesis and bisulfite adduct formation of Coeruleine.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of Water-Soluble Coeruleine S (Bisulfite Adduct Method)

Use this protocol when organic solvents are incompatible with your biological, textile, or material assay.

Materials:

  • C.I. Mordant Green 22 powder

  • Sodium bisulfite ( NaHSO3​ ), analytical grade

  • Deionized water ( diH2​O )

  • Stir plate and temperature probe

Methodology:

  • Prepare the Bisulfite Solution: Dissolve 5.0 g of sodium bisulfite in 100 mL of diH2​O to create a 5% (w/v) NaHSO3​ solution.

    • Causality: An excess of bisulfite is required to drive the chemical equilibrium toward the adduct formation.

  • Suspend the Dye: Add 1.0 g of C.I. Mordant Green 22 to the bisulfite solution. The mixture will initially appear as a dark, heterogeneous suspension.

  • Thermal Activation: Gently heat the suspension to 40°C – 50°C while stirring continuously.

    • Critical Validation Step: Monitor the temperature strictly. Do not exceed 60°C. If the solution boils, the adduct will decompose, releasing SO2​ gas and permanently precipitating the dye back to its native state 2[2].

  • Visual Confirmation: Over 15–30 minutes, the suspension will transition into a homogeneous, deep green solution. This indicates successful conversion to Coeruleine S.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove any unreacted native dye.

  • Storage: Store the solution at 4°C in a tightly sealed amber bottle. Use within 48 hours, as the equilibrium slowly shifts back at room temperature.

Protocol B: Co-Solvent Stock Preparation for Analytical Assays

Use this protocol for HPLC, mass spectrometry, or assays that tolerate up to 1% final organic solvent concentration.

Materials:

  • C.I. Mordant Green 22 powder

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%)

  • Aqueous assay buffer (pH 7.0 - 7.4)

Methodology:

  • Primary Solubilization: Weigh 10 mg of C.I. Mordant Green 22 into a glass vial.

  • Stock Generation: Add 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex vigorously for 2 minutes.

    • Causality: DMSO's high dielectric constant and strong hydrogen-bond acceptor properties solvate the planar polycyclic structure without requiring chemical modification.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5 minutes to ensure complete dissolution. The solution should be a clear, dark green/brown liquid.

  • Working Dilution: Slowly add the DMSO stock dropwise to your vigorously stirring aqueous buffer to reach the desired working concentration (e.g., 10-100 µg/mL).

    • Critical Validation Step: If the final DMSO concentration exceeds 1-2%, or if the stock is added too quickly without stirring, local supersaturation will cause the dye to crash out. Check for micro-precipitates via dynamic light scattering (DLS) or visual inspection under a microscope.

References

  • Source: worlddyevariety.
  • Source: archive.
  • Source: mdpi.
  • Title: C.I.

Sources

Optimization

Technical Support Center: Optimizing Fastness in C.I. Mordant Green 22 Substrates

Overview Welcome to the Technical Support Center for C.I. Mordant Green 22 (also known as Coeruleine).

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for C.I. Mordant Green 22 (also known as Coeruleine). This resource is engineered for materials scientists, textile chemists, and biomedical researchers utilizing xanthene-class mordant dyes for substrate functionalization, histological staining, or polymeric drug delivery matrices. C.I. Mordant Green 22 (CAS 10290-07-0) is a xanthene derivative characterized by its deep green hue[1]. While it offers excellent tinctorial strength, its baseline wash and light fastness on proteinaceous and polyamide substrates are inherently poor without precise coordination chemistry[2]. This guide provides field-proven, self-validating troubleshooting protocols to overcome these limitations.

Troubleshooting Guide & FAQs

Q1: Why does C.I. Mordant Green 22 exhibit severe leaching during standard wash protocols (e.g., ISO 105:C06)? Causality: Unlike substantive dyes that attach via direct ionic or hydrophobic interactions, mordant dyes require a metal ion or biopolymer to form an insoluble coordination complex (a "dye lake") within the fiber matrix[2]. Without proper mordanting, the dye remains highly water-soluble due to its hydroxyl and bisulfite groups, leading to rapid desorption during aqueous washing. Solution: Implement a pre-mordanting or simultaneous mordanting step. While historical protocols utilized hexavalent chromium to achieve maximum wash fastness, modern sustainable practices recommend using biopolymers like chitosan or transition metals like iron (Fe²⁺), which coordinate both the dye chromophore and reactive sites on the substrate[2].

Q2: My dyed substrates fade rapidly under ambient laboratory lighting. How can I improve the light fastness? Causality: Light fastness issues in xanthene dyes are primarily driven by photo-induced atmospheric oxidation of the chromophore within the substrate pores[3]. Furthermore, the choice of mordant heavily dictates photostability. For instance, alum (Al³⁺) and tin (Sn²⁺) mordants typically yield poor light fastness, whereas copper (Cu²⁺) and iron (Fe²⁺) provide enhanced resistance to photodegradation by dissipating excitation energy[4]. Solution: Switch from an alum mordant to an iron-based mordant or a tannin-rich bio-mordant. Additionally, applying a post-dye UV absorber (e.g., benzotriazole derivatives) can improve the light fastness by 0.5 to 1.0 grade on the Blue Wool Scale[5].

Q3: How can I replace toxic dichromate mordants while maintaining high fastness grades for biomedical textiles? Causality: Chromium (VI) is highly toxic, carcinogenic, and restricted in modern laboratory and clinical environments. Solution: Utilize Chitosan as an eco-friendly bio-mordant. Chitosan provides abundant amino and hydroxyl groups that form strong cross-links between the cellulosic/proteinaceous substrate and the dye[6]. This yields wash and light fastness comparable to traditional heavy metals without the associated cytotoxicity[6].

Quantitative Data: Fastness Comparison

The following table summarizes the expected fastness outcomes when applying C.I. Mordant Green 22 to polyamide substrates under various mordanting conditions.

Mordant TypeMordanting MethodWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Toxicity Profile
None (Control) N/A1 - 22Non-toxic
Potassium Dichromate Post-mordant4 - 56 - 7High (Restricted)
Alum (AlK(SO₄)₂) Pre-mordant33 - 4Low
Ferrous Sulfate (FeSO₄) Pre-mordant45 - 6Low
Chitosan (Bio-mordant) Pre-mordant45Non-toxic

(Note: Fastness scales are 1-5 for washing, where 5 is excellent; and 1-8 for light, where 8 is outstanding).

Experimental Protocols

Protocol A: Eco-Friendly Chitosan-Assisted Pre-Mordanting and Dyeing

Objective: Achieve high wash fastness on cellulosic or polyamide substrates without heavy metals.

  • Substrate Preparation: Scour the substrate in a 2% non-ionic detergent solution at 60°C for 30 minutes. Rinse thoroughly.

  • Chitosan Solution Preparation: Dissolve 1% (w/v) chitosan (degree of deacetylation >85%) in a 1% (v/v) aqueous acetic acid solution. Stir at 40°C until fully homogenized[6].

  • Pre-Mordanting: Immerse the substrate in the chitosan solution (Liquor ratio 1:50). Agitate continuously at 60°C for 60 minutes.

  • Neutralization & Validation: Wash the treated substrate with cold distilled water to remove unreacted chitosan. Self-Validation Check: A drop of dilute iodine on a scrap piece should not show excessive surface pooling, indicating deep chitosan penetration into the pores. Dry at 60°C.

  • Dyeing: Prepare a dyebath containing 2% (owf - on weight of fabric) C.I. Mordant Green 22. Adjust pH to 4.5 - 5.0 using acetic acid. Immerse the mordanted substrate, raise the temperature to 90°C at 2°C/min, and hold for 60 minutes.

  • Clearing & Wash Fastness Check: Perform a hot soap wash (ISO 105:C06 standard). Self-Validation Check: The wash liquor should remain clear; any significant green tint indicates incomplete dye lake formation, requiring an increase in chitosan concentration in future batches.

Protocol B: Post-Treatment for Enhanced Light Fastness

Objective: Mitigate photo-oxidation of the xanthene chromophore[3].

  • Bath Preparation: Prepare an aqueous bath containing 1.5% (owf) benzotriazole-based UV absorber (formulated for polyamide/protein fibers)[5].

  • pH Adjustment: Adjust the bath pH to 5.5 using a mild buffer.

  • Exhaustion: Treat the dyed substrate at 70°C for 30 minutes (Liquor ratio 1:20) under continuous agitation.

  • Validation: Rinse with cold water and air dry in a dark environment. Self-Validation Check: Expose a masked control strip and the treated strip to a Xenon arc lamp for 24 hours; the treated strip should exhibit a ΔE (color difference) of < 1.5 compared to the unexposed baseline.

Mechanistic Workflow

The following diagram illustrates the logical causality and decision-making matrix for optimizing the fastness properties of C.I. Mordant Green 22.

G Start C.I. Mordant Green 22 Fastness Failure Wash Poor Wash Fastness (Desorption) Start->Wash Light Poor Light Fastness (Photo-oxidation) Start->Light Tox Toxicity Constraints? Wash->Tox Metal Use Fe2+ or Cu2+ Coordination Light->Metal Shift Mordant UV Post-Treat with Benzotriazole UV Absorber Light->UV Protect Chromophore Bio Apply Chitosan/Tannin Bio-Mordanting Tox->Bio Yes (Eco-friendly) Tox->Metal No (Standard Lab) Success Optimized, High-Fastness Dyed Substrate Bio->Success Metal->Success UV->Success

Logical troubleshooting pathway for optimizing the wash and light fastness of C.I. Mordant Green 22.

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Troubleshooting

Technical Support Center: Troubleshooting Background Fluorescence in C.I. Mordant Green 22 Spectroscopic Analysis

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most persistent challenges in optical spectroscopy: fluorescence interference .

When analyzing C.I. Mordant Green 22 (also known as Coeruleine, CAS 10290-07-0), researchers frequently encounter massive background noise that swamps target signals, particularly during Raman and UV-Vis analyses. This guide dissects the photophysical causality behind this phenomenon and provides self-validating, field-proven troubleshooting workflows to isolate your target spectral data.

Part 1: The Causality of Fluorescence Interference

To troubleshoot a molecule, we must first understand its architecture. C.I. Mordant Green 22 is a highly hydroxylated xanthene-class dye synthesized by coupling phthalic anhydride and pyrogallol[1]. Its rigid, planar xanthene core and high degree of hydroxylation give it properties similar to anthraquinone mordant dyes[1].

The Problem: The structural rigidity of the xanthene core minimizes vibrational relaxation pathways. When excited by a visible laser (e.g., 532 nm or 633 nm), the molecule rapidly absorbs the energy and transitions to an excited electronic state ( S1​ ). Instead of scattering the light inelastically (Raman scattering), the molecule undergoes radiative decay, emitting a massive wave of fluorescence photons[2]. Because Raman scattering is inherently weak (occurring in 1 in 107 photons), the fluorescence background completely saturates the detector, rendering the Raman peaks invisible.

Photophysics Photon Incident Laser Excitation S1 Excited State (S1) Photon->S1 Absorption Raman Raman Scattering (Weak Target Signal) Photon->Raman Inelastic Scattering Fluorescence Fluorescence (High Background) S1->Fluorescence Radiative Decay (ns) Metal Ag/Au Nanoparticle Surface (SERS) S1->Metal Non-Radiative Energy Transfer Metal->Raman Plasmonic Enhancement

Fig 1: Photophysical pathways showing SERS quenching of fluorescence and Raman enhancement.

Part 2: Core Troubleshooting Workflows

Workflow A: Surface-Enhanced Raman Spectroscopy (SERS) for Fluorescence Quenching

Issue: Continuous-wave (CW) Raman spectra of C.I. Mordant Green 22 show a broad, featureless curve with no discernible vibrational peaks. Solution: Implement SERS. By adsorbing the dye onto silver or gold nanoparticles (AgNPs/AuNPs), the excited dye molecules transfer their energy non-radiatively to the metal surface via surface plasmon resonance. This effectively quenches the fluorescence while simultaneously enhancing the Raman signal by up to seven orders of magnitude[2].

Step-by-Step Protocol:

  • Nanoparticle Synthesis: Prepare citrate-capped AgNPs using the standard Lee-Meisel reduction method. Ensure the colloid exhibits a sharp plasmon absorption band near 420 nm.

  • Dye Extraction: C.I. Mordant Green 22 is only slightly soluble in water but highly soluble in hot ethanol[3]. Extract your sample using hot ethanol to isolate the dye from insoluble matrix components.

  • Adsorption & Aggregation: Mix 10 µL of the dye extract with 1 mL of the AgNP colloid. Add 50 µL of 0.5 M KNO3​ . The KNO3​ neutralizes the electrostatic repulsion of the citrate caps, causing the nanoparticles to aggregate and form plasmonic "hot spots".

  • Acquisition: Acquire the spectrum immediately (within 5 minutes of aggregation) using a low laser power (e.g., <1 mW) to prevent photothermal degradation of the dye.

SERS_Protocol Sample Dye Matrix (Mordant Green 22) Extract Hot Ethanol Extraction Sample->Extract Mix Add AgNP Colloid Extract->Mix Aggregate Add KNO3 (Hot Spot Induction) Mix->Aggregate Acquire Raman Acquisition Aggregate->Acquire

Fig 2: Step-by-step SERS sample preparation workflow for fluorescence quenching.

Workflow B: Time-Gated Raman and Time-Resolved Fluorescence (TRF)

Issue: SERS is not viable because the sample cannot be destructively extracted or treated with nanoparticles. Solution: Exploit the temporal differences in photophysics. Raman scattering is an instantaneous process (< 10−13 seconds), whereas fluorescence emission is delayed (typically 10−9 to 10−7 seconds)[2].

Step-by-Step Protocol:

  • System Setup: Utilize a picosecond pulsed laser (e.g., 400 nm) coupled with an ultrafast optical Kerr gate or an Intensified CCD (ICCD) camera.

  • Synchronization: Synchronize the detector gate with the laser pulse using an optical delay line.

  • Gating: Set the gate width to ~3 picoseconds.

  • Acquisition: The detector will open just long enough to capture the instantaneous Raman photons and will close before the delayed fluorescence photons from the xanthene core can reach the sensor, effectively stripping the background noise.

Part 3: Quantitative Data & Optimization Matrices

To ensure a self-validating experimental setup, use the following matrices to optimize your hardware and reagent selections prior to analysis.

Table 1: Laser Wavelength vs. Fluorescence Interference for C.I. Mordant Green 22

Excitation Wavelength (nm)Fluorescence Interference LevelRaman Scattering EfficiencyRecommended Application
532 (Visible - Green) Critical (Detector Saturation)High ( ν4 dependence)Avoid unless using SERS.
633 (Visible - Red) HighModerateTRF-gated Raman.
785 (Near-IR) Moderate to LowLowStandard solid-state analysis (requires photobleaching).
1064 (Nd:YAG IR) MinimalVery LowFT-Raman analysis of bulk samples.

Table 2: SERS Nanoparticle Selection for Highly Hydroxylated Dyes

Nanoparticle TypePlasmon Resonance RangeQuenching EfficiencyOptimal Aggregating Agent
Citrate-capped AgNPs 390 - 420 nmExcellent0.5 M KNO3​
Citrate-capped AuNPs 520 - 540 nmGood0.1 M MgSO4​
Silica-coated AgNPs 400 - 450 nmModerateNot required (SHINERS method)

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my 785 nm laser still yield high background noise for Mordant Green 22? A: While Near-Infrared (NIR) lasers bypass the primary electronic absorption band of many visible dyes, highly conjugated systems like Coeruleine can exhibit low-energy tail absorptions or contain fluorescent synthesis by-products. If 785 nm fails, you must transition to a 1064 nm FT-Raman system, or utilize the SERS protocol detailed above to actively quench the emission.

Q: My SERS protocol is still yielding high background noise. What is causing this? A: This indicates insufficient plasmonic quenching, usually caused by poor dye-to-nanoparticle adsorption. C.I. Mordant Green 22 possesses multiple hydroxyl groups due to its pyrogallol-derived structure[1]. Ensure your colloidal suspension is slightly acidic; this promotes hydrogen bonding between the dye's hydroxyl groups and the citrate capping agents on the AgNPs. Additionally, verify your aggregating agent concentration—over-aggregation causes nanoparticles to precipitate out of suspension, destroying the required "hot spots."

Q: Can I use solvent extraction to reduce biological matrix autofluorescence before UV-Vis analysis? A: Yes. Because C.I. Mordant Green 22 is highly soluble in hot ethanol but only slightly soluble in water[3], performing a hot ethanol extraction separates the dye from insoluble matrix components (like proteins, lipids, or cellulose) that contribute heavily to scattering and autofluorescence. This provides a significantly cleaner baseline.

Q: How do I differentiate Mordant Green 22 from other xanthene dyes like Rhodamine in a mixed sample? A: Rely on spectral fingerprinting via SERS. While both are xanthene dyes, Mordant Green 22's high degree of hydroxylation[1] yields distinct C-O and O-H vibrational modes in the Raman spectrum that are absent in the amine-dominated structure of Rhodamine.

References

  • Source: worlddyevariety.
  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: MDPI (Heritage 2024, 7, 1969-2010) URL:[Link]

Sources

Optimization

preventing oxidative degradation of C.I.Mordant Green 22 during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing C.I. Mordant Green 22.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing C.I. Mordant Green 22. Its purpose is to address common challenges related to the dye's stability and to offer robust strategies for preventing its oxidative degradation during long-term storage and experimental use.

Introduction to C.I. Mordant Green 22 Stability

C.I. Mordant Green 22, a xanthene-class dye synthesized from gallic acid and phthalic anhydride, is valued for its deep green hue and its ability to form stable complexes with metal mordants. However, like many organic dyes, it is susceptible to oxidative degradation, which can lead to a loss of color, reduced performance, and the generation of interfering byproducts in sensitive assays. Understanding the mechanisms of this degradation is the first step toward effective prevention.

The primary drivers of degradation are exposure to light (photodegradation), elevated temperatures, and atmospheric oxygen. The xanthene core is vulnerable to attack by reactive oxygen species (ROS), which can cleave the chromophore and lead to decolorization. The gallic acid moiety, a phenolic compound, is also susceptible to oxidation.

This technical support center is structured to provide readily accessible solutions to common problems through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My C.I. Mordant Green 22 solution has changed color from deep green to a brownish-green. What is the likely cause?

A color shift from deep green to a brownish hue is a common indicator of oxidative degradation. This is likely due to the partial oxidation of the dye's chromophore. The primary culprits are often prolonged exposure to ambient light, storage at room temperature, or the presence of oxidizing contaminants in your solvent or on your storage vessel.

Q2: I've stored my solid C.I. Mordant Green 22 in a sealed container, but it seems to have lost some of its potency. Why would this happen?

Even in solid form, slow oxidation can occur, especially if the dye was not stored in a completely inert atmosphere. Exposure to light and moisture can accelerate this process. For long-term storage of the solid dye, it is crucial to minimize its exposure to these elements.

Q3: Can the type of solvent I use affect the stability of my C.I. Mordant Green 22 solution?

Absolutely. Solvents can play a significant role in dye stability. Protic solvents, especially in the presence of light, can facilitate photodegradation pathways. Additionally, solvents may contain dissolved oxygen or trace metal impurities that can catalyze oxidative reactions. Using high-purity, deoxygenated solvents is recommended.

Q4: Are there any specific chemicals or additives I should avoid when working with C.I. Mordant Green 22?

Avoid strong oxidizing agents, such as hydrogen peroxide, hypochlorite, and persulfates, unless they are a controlled part of your experimental design. Also, be cautious of metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which can act as catalysts in Fenton-like reactions, accelerating dye degradation.[1][2]

Q5: How can I tell if my dye has degraded?

The most straightforward method is visual inspection for a color change. For a more quantitative assessment, UV-Visible spectrophotometry can be used to monitor changes in the dye's absorption spectrum. A decrease in the absorbance at the dye's λmax is indicative of degradation. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can separate the parent dye from its degradation products.[3]

Troubleshooting Guide: Preventing Oxidative Degradation

This section provides a more detailed approach to common issues encountered during the storage and use of C.I. Mordant Green 22.

Issue 1: Rapid Color Fading of Dye Solution in Storage

Root Cause Analysis:

  • Photodegradation: Continuous exposure to ambient or laboratory lighting, particularly UV and blue light, can excite the dye molecules to a triplet state, making them more susceptible to reaction with oxygen.[4][5]

  • Thermal Degradation: Storage at room temperature or higher can increase the rate of oxidative reactions.

  • Oxygen Exposure: The presence of dissolved oxygen in the solvent provides a key reactant for oxidative degradation.

Corrective and Preventative Actions:

  • Light Protection: Store dye solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to light during handling.

  • Temperature Control: For long-term storage, solutions should be stored at -20°C.[6] For short-term storage (a few days), 2-8°C is acceptable.

  • Deoxygenation: Before preparing your stock solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Aliquotting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and to minimize the introduction of atmospheric oxygen into the stock vial.

Issue 2: Inconsistent Staining or Assay Results

Root Cause Analysis:

  • Dye Degradation: The use of a partially degraded dye solution will result in a lower effective concentration of the active dye, leading to weaker signals or inconsistent results.

  • Reactive Intermediates: Degradation products may be reactive and interfere with your experimental system.

Corrective and Preventative Actions:

  • Quality Control of Dye Stock: Regularly check the purity of your dye stock solution using UV-Vis spectrophotometry or HPLC. Establish a baseline absorbance spectrum for a freshly prepared solution and compare it with your stored stock.

  • Use of Antioxidants: For applications where the dye will be exposed to harsh conditions (e.g., prolonged incubation, exposure to light for imaging), consider the addition of an antioxidant to your working solution.

Diagram: Troubleshooting Logic for Dye Degradation

G start Problem: Inconsistent Results or Color Fading check_storage Review Storage Conditions start->check_storage check_purity Assess Dye Purity (UV-Vis/HPLC) check_storage->check_purity Proper Storage implement_storage Implement Proper Storage Protocol check_storage->implement_storage Improper Storage prepare_fresh Prepare Fresh Dye Solution check_purity->prepare_fresh Degradation Confirmed fail Problem Persists: Contact Technical Support check_purity->fail Purity is High implement_storage->check_purity use_antioxidant Consider Antioxidant Addition success Problem Resolved use_antioxidant->success prepare_fresh->use_antioxidant

Caption: Troubleshooting workflow for addressing issues with C.I. Mordant Green 22.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of C.I. Mordant Green 22

Materials:

  • C.I. Mordant Green 22 (solid)

  • High-purity solvent (e.g., DMSO, ethanol, or water, depending on application)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with airtight caps

  • -20°C freezer

Procedure:

  • Solid Dye Storage:

    • Store the solid C.I. Mordant Green 22 in its original container inside a desiccator at 2-8°C, protected from light.

    • For extended storage, flush the container with an inert gas before sealing.

  • Stock Solution Preparation:

    • Allow the solid dye container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of dye in a fume hood.

    • Deoxygenate the solvent by sparging with nitrogen or argon for 15-20 minutes.

    • Dissolve the dye in the deoxygenated solvent to the desired stock concentration.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing tightly.

    • Label the vials with the dye name, concentration, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Evaluating Dye Stability with UV-Visible Spectrophotometry

Materials:

  • Freshly prepared C.I. Mordant Green 22 solution

  • Stored C.I. Mordant Green 22 solution

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Baseline Spectrum:

    • Prepare a fresh solution of C.I. Mordant Green 22 at a known concentration.

    • Record its absorbance spectrum over a relevant wavelength range (e.g., 400-800 nm) to determine the λmax and maximum absorbance.

  • Analysis of Stored Sample:

    • Thaw an aliquot of your stored dye solution and allow it to reach room temperature.

    • Record the absorbance spectrum of the stored solution.

  • Data Analysis:

    • Compare the spectra. A significant decrease in the absorbance at λmax and/or a shift in the peak wavelength indicates degradation.

    • The percentage of remaining dye can be estimated by the following formula: % Remaining Dye = (Absorbance_stored / Absorbance_fresh) * 100

Protocol 3: Stabilization of C.I. Mordant Green 22 Working Solutions with Antioxidants

Materials:

  • C.I. Mordant Green 22 stock solution

  • Antioxidant (e.g., L-Ascorbic acid, Trolox, or Butylated hydroxytoluene (BHT))

  • Working buffer or solvent

Procedure:

  • Antioxidant Stock Solution:

    • Prepare a concentrated stock solution of the chosen antioxidant in a suitable solvent.

  • Preparation of Stabilized Working Solution:

    • Dilute the C.I. Mordant Green 22 stock solution to the final working concentration in your experimental buffer.

    • Add the antioxidant stock solution to the working solution to achieve the desired final antioxidant concentration. A starting point is often a 100:1 to 1000:1 molar ratio of antioxidant to dye.[5]

    • Mix thoroughly.

  • Control:

    • Prepare a control working solution without the antioxidant.

  • Evaluation:

    • Expose both the stabilized and control solutions to the experimental conditions (e.g., light exposure, elevated temperature) for a defined period.

    • Assess the degradation in both solutions using UV-Visible spectrophotometry (Protocol 2) or by evaluating their performance in your specific application.

Table 1: Recommended Antioxidants for Stabilization of Xanthene Dyes

AntioxidantMechanism of ActionRecommended Starting Concentration (Molar Ratio to Dye)Notes
L-Ascorbic Acid (Vitamin C) Reducing agent, free radical scavenger100:1 to 1000:1Water-soluble. May not be suitable for all applications due to its own reactivity.
Trolox Water-soluble analog of Vitamin E, potent free radical scavenger100:1 to 1000:1Commonly used in antioxidant capacity assays.
Butylated hydroxytoluene (BHT) Phenolic antioxidant, free radical scavenger100:1 to 1000:1Soluble in organic solvents. Effective at terminating free radical chain reactions.[5]
n-Propyl gallate Phenolic antioxidant, related to gallic acid100:1 to 1000:1May have a synergistic effect due to its structural similarity to a part of the dye molecule.
Diagram: Oxidative Degradation Pathway of a Xanthene Dye

G Dye_GS Dye (Ground State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES Absorption Degradation_Products Degradation Products (Colorless) Dye_GS->Degradation_Products Attack by ROS Dye_ES->Dye_GS Fluorescence ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Dye_ES->ROS Energy Transfer to O2 Light Light (hν) Light->Dye_GS Oxygen Oxygen (O2) Catalysts Metal Ions / Heat Catalysts->ROS Generation

Caption: Simplified pathway of oxidative degradation for xanthene dyes.

References

  • A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes. (n.d.). OUCI. Retrieved from [Link]

  • Gallic acid influence on azo dyes oxidation by Fenton processes. (2022). ResearchGate. Retrieved from [Link]

  • A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes. (2023). PMC. Retrieved from [Link]

  • Mordant Fabric for Natural Dyes. (2020). Folk Fibers. Retrieved from [Link]

  • Stabilization of Natural Dyes by High Levels of Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes. (2023). MDPI. Retrieved from [Link]

  • Gallic acid influence on azo dyes oxidation by Fenton processes. (2022). PubMed. Retrieved from [Link]

  • Analysis of xanthene dyes by reversed-phase high-performance liquid chromatography on a polymeric column followed by characterization with a diode array detector. (1990). PubMed. Retrieved from [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase gradients for C.I.Mordant Green 22 chromatography

Welcome to the technical support center for the chromatographic analysis of C.I. Mordant Green 22.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of C.I. Mordant Green 22. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we provide in-depth answers to common questions and troubleshoot specific issues you may encounter, grounding our advice in established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Mordant Green 22, and what are its key chemical properties relevant to HPLC?

C.I. Mordant Green 22 (CAS No. 10290-07-0) is a xanthene-class dye.[1] Its molecular formula is C₂₀H₁₀O₆, and it has a molecular weight of 346.29 g/mol .[1] From an HPLC perspective, the most critical characteristics are:

  • Structure and Polarity: The xanthene core provides a relatively non-polar backbone, while the multiple oxygen-containing functional groups (likely hydroxyls and a carboxyl group, given its synthesis from gallic acid) impart significant polarity.[1] This amphipathic nature makes it well-suited for reversed-phase HPLC.

  • Acidity: As a "mordant" dye, it is designed to chelate with metal ions.[2] The functional groups that enable this are acidic. This means its charge state is highly dependent on pH, which is a critical parameter to control in method development for achieving consistent retention and good peak shape.[3][4]

  • Solubility: It is reported to be slightly soluble in water and soluble in hot ethanol.[1] For HPLC, it is crucial to ensure complete dissolution in the initial mobile phase or a compatible solvent to avoid precipitation on the column.

Q2: What are the recommended starting conditions for a gradient HPLC method for C.I. Mordant Green 22?

For a previously uncharacterized compound like C.I. Mordant Green 22, a systematic approach starting with a "scouting gradient" is recommended to determine the approximate elution conditions.[5][6]

Recommended Starting Parameters
ParameterRecommendationRationale
HPLC Column Reversed-Phase C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle sizeThe C18 stationary phase provides sufficient hydrophobic interaction for retaining the xanthene core.[7] Smaller particle sizes increase efficiency and resolution.[8][9]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH ~2.5-3.5) ensures that the acidic functional groups on the dye are protonated (unionized), which enhances retention on a reversed-phase column and promotes sharp, symmetrical peaks.[10]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is often the first choice due to its lower viscosity and UV transparency. MeOH can offer different selectivity and may resolve co-eluting impurities.[9]
Scouting Gradient 5% to 95% B over 15-20 minutesA wide gradient ensures that the analyte will elute, regardless of its polarity, providing a starting point for optimization.[5][6]
Flow Rate 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.)These are standard flow rates that balance analysis time with system pressure.[11]
Column Temperature 30-40 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity but may degrade sensitive analytes.[12][13]
Detection Diode Array Detector (DAD) or UV-Vis DetectorA DAD is preferred as it can provide spectral information to confirm peak identity and purity. Monitor at the dye's maximum absorbance wavelength (λmax).
Injection Volume 1-5 µLStart with a low injection volume to avoid column overloading, which can cause peak fronting or tailing.[11]
Q3: How do I prepare the mobile phase and sample for robust analysis?

Method robustness begins with proper preparation.

  • Mobile Phase: Always use high-purity, HPLC-grade solvents and reagents.[14] Filter aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can block column frits.[12] Degas the mobile phase before use to prevent bubble formation in the pump and detector.[15]

  • Sample Preparation: Dissolve the C.I. Mordant Green 22 standard or sample in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 95:5 Water:ACN).[14] This is known as "injection solvent compatibility." Injecting a sample dissolved in a much stronger solvent (e.g., 100% ACN) than the mobile phase can cause severe peak distortion.[14][15] If solubility is an issue, use the minimum amount of a stronger solvent and keep the injection volume small.[16]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for C.I. Mordant Green 22 is tailing severely. What are the potential causes and how can I fix it?

Peak tailing is a common issue, often indicating undesirable secondary interactions between the analyte and the stationary phase.

Systematic Troubleshooting for Peak Tailing

Caption: Workflow for troubleshooting peak tailing.

Detailed Causes and Solutions:

  • Secondary Silanol Interactions: The most common cause for tailing of acidic compounds on silica-based columns is the interaction with residual, un-capped silanol groups on the stationary phase. At mid-range pH, these silanols can be ionized and interact with the analyte.

    • Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5). An acidic modifier like 0.1% TFA or formic acid will protonate the silanol groups, minimizing these secondary interactions.[10] Using a modern, high-purity, fully end-capped C18 column can also significantly reduce this effect.[17][18]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a "shark-fin" or fronting peak shape.

    • Solution: Reduce the sample concentration or the injection volume.[11] Perform a dilution series to find the optimal concentration.

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components can create active sites that cause tailing.[14][19] A void at the head of the column can also cause peak distortion.

    • Solution: Use a guard column to protect the analytical column.[19] If tailing appears over time, first replace the guard column. If that doesn't work, try flushing the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.[19]

  • Mismatched Injection Solvent: As mentioned in the FAQs, dissolving the sample in a solvent significantly stronger than the mobile phase can cause poor peak shape.

    • Solution: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[14][15]

Problem 2: Poor Resolution

Q: C.I. Mordant Green 22 is co-eluting with an impurity. How can I improve the resolution?

Resolution (Rs) is a function of efficiency (N), selectivity (α), and retention (k).[20] The most effective way to improve resolution is often by increasing selectivity.[21]

Protocol: Systematic Gradient Optimization for Improved Resolution

This protocol assumes you have already run a scouting gradient (e.g., 5-95% B in 20 min) and found the approximate elution time of C.I. Mordant Green 22 and its impurity.

Step 1: Determine the Elution Window From your scouting run, note the percentage of mobile phase B (%B) at which your target peaks start and finish eluting. For example, let's say they elute between 60% and 75% B.

Step 2: Create a Focused, Shallower Gradient A shallower gradient increases the separation between peaks.[5]

  • Original Segment: 60% to 75% B (a 15% increase).

  • New Gradient: Design a new gradient that "stretches" this elution window.

    • Start at 5-10% below the first peak's elution %B (e.g., 50% B).

    • End at 5-10% above the last peak's elution %B (e.g., 85% B).

    • Run this new, narrower range over the same, or a longer, time period. For example, 50% to 85% B over 20 minutes. This significantly decreases the gradient slope (%B/min), giving the peaks more time to separate.[22]

Caption: From a scouting gradient to an optimized, shallower gradient.

Step 3: Evaluate and Refine Run the new gradient. If resolution is improved but not yet sufficient (baseline resolution, Rs > 1.5), you can:

  • Decrease the slope further: Extend the gradient time (e.g., 50-85% B over 30 minutes).

  • Change Selectivity (α): This is often the most powerful tool.[9][21]

    • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different polarities and can change the elution order of closely related compounds.[9]

    • Adjust pH: A small change in pH can alter the ionization and, therefore, the retention of one compound more than another, drastically improving selectivity.[3][4]

    • Change Stationary Phase: If other options fail, switching to a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can provide a completely different selectivity profile.[21]

Data Summary: Impact of Key Parameters on Resolution
Parameter to ChangeExpected Outcome on ResolutionCausality
Decrease Gradient Slope IncreaseGives analytes more time to interact with the stationary phase, improving separation.[5]
Switch ACN to MeOH Change (Increase or Decrease)Alters selectivity (α) due to different solvent-analyte interactions.[9]
Adjust Mobile Phase pH Change (Increase or Decrease)Alters selectivity (α) by changing the ionization state of acidic/basic analytes and impurities.[3][23]
Decrease Column Particle Size IncreaseIncreases column efficiency (N), leading to narrower peaks.[8][9]
Increase Column Length IncreaseIncreases column efficiency (N), but also increases run time and backpressure.[11][20]

References

  • C.I.
  • Mordant Green 22. World dye variety.
  • High-performance liquid chromatography of some natural dyes: analysis of plant extracts and dyed textiles.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • OPTIMIZATION OF HPLC METHODS FOR SIMULTANEOUS ANALYSIS OF FOOD COLORS. IMEKO.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
  • HPLC Column Selection.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Control pH During Method Development for Better Chrom
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Mordant Dyes in Cotton Dyeing: Advances, Applications, and Sustainability Considerations.
  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Chiral Technologies.
  • Structure and Properties of Dyes and Pigments. IntechOpen.

Sources

Optimization

improving synthesis yield of C.I.Mordant Green 22 from phthalic anhydride

Welcome to the advanced technical support and troubleshooting portal for the synthesis of C.I. Mordant Green 22 (also known as Coeruleine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting portal for the synthesis of C.I. Mordant Green 22 (also known as Coeruleine). Designed for researchers and drug development professionals utilizing complex xanthene and anthraquinone-like dyes, this guide focuses on overcoming the specific mechanistic bottlenecks that suppress yield during the conversion of phthalic anhydride and pyrogallol into the final water-soluble dye.

Mechanistic Pathway & Workflow

The synthesis of C.I. Mordant Green 22 is a three-phase process. It begins with a double Friedel-Crafts-type condensation to form a xanthene intermediate, followed by an aggressive acid-catalyzed intramolecular cyclization, and concludes with an aqueous solubilization step.

G A Phthalic Anhydride + Pyrogallol B Gallein Intermediate (C.I. Mordant Violet 25) A->B 190-200 °C N2 Atmosphere C Coeruleine (C.I. Mordant Green 22) B->C Conc. H2SO4 200 °C D Water-Soluble Coeruleine (Bisulfite Adduct) C->D NaHSO3 (aq) Heating

Synthesis workflow of C.I. Mordant Green 22 from Phthalic Anhydride and Pyrogallol.

Self-Validating Experimental Protocols

To ensure high scientific integrity, do not proceed to the next phase without passing the Validation Checkpoint .

Phase 1: Condensation to Gallein (C.I. Mordant Violet 25)

Causality: The highly hydroxylated nature of pyrogallol (1,2,3-trihydroxybenzene) makes its aromatic ring highly susceptible to electrophilic attack by phthalic anhydride, forming the xanthene derivative Gallein[1]. However, this same hydroxylation makes it extremely vulnerable to thermal autoxidation.

  • Charge Reactor: Add 1.0 molar equivalent of phthalic anhydride and 2.05 molar equivalents of pyrogallol to a glass-lined reactor[2].

  • Inert Atmosphere: Purge the system with Nitrogen gas for 15 minutes. Do not skip this step; atmospheric oxygen at 200 °C will rapidly oxidize pyrogallol into useless tar.

  • Reflux Setup: Equip the reactor with a high-efficiency reflux condenser. Phthalic anhydride sublimes at 131 °C; an open system will destroy your stoichiometry.

  • Thermal Condensation: Heat the mixture to 190–200 °C and maintain for 3 hours[3].

  • Validation Checkpoint: The melt will transition to a deep violet color. Extract a 1 mg aliquot and dissolve it in 50% ethanol. The solution must act as a pH indicator (yellow in acid, violet in alkali)[2]. If it does not, the condensation failed.

Phase 2: Cyclization to Coeruleine (C.I. Mordant Green 22)

Causality: Gallein must undergo an acid-catalyzed intramolecular cyclization, condensing the pendant benzoic acid moiety onto the xanthene core to form a rigid, anthraquinone-like fused ring system[1].

  • Preparation: Cool the Gallein melt to room temperature and pulverize it into a fine powder.

  • Acid Dissolution: Slowly add the Gallein powder to 10 volumes of 98% concentrated sulfuric acid under constant mechanical stirring. Use exactly 98% H₂SO₄; weaker concentrations lack the dehydrating power required for complete ring closure.

  • Controlled Heating: Using a programmable mantle, ramp the temperature at 2 °C/min up to 200 °C[3].

  • Hold: Maintain at 200 °C for 2 hours until the evolution of water vapor ceases.

  • Validation Checkpoint: Quench a 0.5 mL aliquot into 10 mL of ice water. A successful reaction yields a dark green-black precipitate[3]. A predominantly violet precipitate indicates incomplete cyclization.

Phase 3: Bisulfite Adduct Formation (Aqueous Solubilization)

Causality: The base form of Coeruleine is highly conjugated and insoluble in water. To make it viable as a biological stain or dye, it must be reacted with sodium bisulfite to form a water-soluble sulfonate adduct (C₂₀H₁₃NaO₉S)[3][4].

  • Washing: Filter the green-black Coeruleine precipitate from Phase 2 and wash with distilled water until the filtrate is pH neutral.

  • Suspension: Suspend the wet cake in a 20% aqueous sodium bisulfite (NaHSO₃) solution.

  • Conversion: Heat the suspension to 80 °C under continuous agitation for 2 hours.

  • Validation Checkpoint: The suspension will clarify into a deep green, homogeneous solution[3]. Complete miscibility in cold water confirms the successful formation of the bisulfite adduct.

Quantitative Yield Optimization

Use the following empirically derived parameters to troubleshoot low yields and optimize your pilot-scale scale-up.

Reaction PhaseOptimization ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Reason
Phase 1: Gallein AtmosphereAmbient AirNitrogen Blanket+18% Prevents thermal autoxidation of pyrogallol at 200 °C.
Phase 1: Gallein Reactor SetupOpen FlaskReflux / Sealed+22% Prevents stoichiometric imbalance via phthalic anhydride sublimation.
Phase 2: Coeruleine H₂SO₄ Concentration90% Aqueous98% Concentrated+25% Maximizes dehydrating potential for intramolecular ring closure.
Phase 2: Coeruleine Heating Ramp RateRapid / Uncontrolled2 °C/min Ramp+12% Prevents localized charring and intermolecular side reactions.
Phase 3: Solubilization NaHSO₃ Excess1.0 Molar Eq.1.5 Molar Eq.+10% Drives the equilibrium toward the water-soluble adduct (C₂₀H₁₃NaO₉S).

Troubleshooting Guides & FAQs

Q: My Gallein yield is exceptionally low, and I observe white needle-like crystals at the top of my reactor. What is happening? A: You are experiencing the sublimation of phthalic anhydride. Because the reaction requires 190–200 °C[3], open-flask heating causes the anhydride (which sublimes at 131 °C) to escape the reaction zone. This throws off the critical 1:2 (anhydride:pyrogallol) stoichiometric ratio[2]. Solution: Use a sealed pressure reactor or a high-efficiency reflux condenser to trap the anhydride.

Q: During the sulfuric acid step, my product turned into an intractable black tar instead of a green precipitate. How do I prevent this? A: Black tarring during the H₂SO₄ cyclization step is typically caused by thermal runaway or by using pyrogallol that was already oxidized in Phase 1. Sulfuric acid at 200 °C is a harsh oxidant. Solution: Ensure Phase 1 is conducted under a strict Nitrogen blanket. In Phase 2, use a programmable heating mantle to ramp the temperature at no more than 2 °C/min to prevent localized overheating and subsequent carbonization.

Q: The final dye (C.I. Mordant Green 22) is precipitating out of my aqueous biological stain formulation. Why? A: The base form of Coeruleine (CAS 10290-07-0) is inherently slightly soluble to insoluble in water[3]. It must be fully converted to its bisulfite compound (C₂₀H₁₃NaO₉S)[4]. If precipitation occurs, the bisulfite conversion in Phase 3 was either incomplete, or your final formulation pH is too alkaline, which can reverse the bisulfite adduct formation. Solution: Verify the completion of Phase 3 by ensuring total dissolution before cooling, and buffer your final stain formulation to a mildly acidic to neutral pH.

References

Sources

Troubleshooting

troubleshooting signal quenching in C.I.Mordant Green 22 analytical assays

Welcome to the technical support center for C.I. Mordant Green 22 analytical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for C.I. Mordant Green 22 analytical assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal quenching in their experiments. As a xanthene-based mordant dye, also known as Coeruleine (C.I. 45510), Mordant Green 22 possesses unique photophysical properties that make it a promising candidate for various fluorescence-based analytical applications, including metal ion detection and pH sensing.[1][2][3] However, like many fluorophores, its signal can be susceptible to quenching, leading to inaccurate or unreliable results.

This guide provides a structured, in-depth approach to identifying and mitigating the root causes of signal loss. By understanding the underlying chemical and physical principles, you can develop robust and reproducible assays.

Frequently Asked Questions (FAQs)

My C.I. Mordant Green 22 assay has a very weak or no fluorescent signal. What are the likely causes?

A weak or absent signal is one of the most common issues and can stem from several factors, ranging from incorrect instrument settings to degradation of the dye.

Troubleshooting Steps:

  • Verify Instrument Settings:

    • Wavelengths: Ensure that the excitation and emission wavelengths on your fluorometer are set appropriately for a xanthene dye. While specific data for C.I. Mordant Green 22 is not widely published, xanthene dyes typically absorb in the blue-green region and emit in the green-yellow region of the spectrum.[4] It is crucial to experimentally determine the optimal excitation and emission maxima for your specific assay conditions (solvent, pH, and presence of mordant/analyte).

    • Protocol for Determining Optimal Wavelengths:

      • Prepare a solution of C.I. Mordant Green 22 in your assay buffer.

      • Using your fluorometer's scanning function, perform an excitation scan to find the wavelength of maximum excitation.

      • Set the excitation to this maximum and perform an emission scan to find the wavelength of maximum emission.

    • Bandwidth and Gain Settings: Ensure the bandwidth is appropriate to capture the signal without excessive noise, and the gain is set to an optimal level.

  • Check Dye Concentration and Integrity:

    • Concentration: An inappropriate dye concentration can lead to a weak signal (too low) or self-quenching (too high). Prepare a dilution series to determine the optimal concentration range for your assay.

    • Degradation: Xanthene dyes can be susceptible to photobleaching (light-induced degradation) and chemical degradation, especially under harsh pH or temperature conditions.[5]

      • Store the dye stock solution protected from light and at the recommended temperature.

      • Prepare fresh working solutions for each experiment.

      • Minimize the exposure of your samples to the excitation light source.[6]

  • Evaluate Assay Buffer and Components:

    • pH: The fluorescence of many xanthene dyes is pH-dependent.[7][8][9] The protonation state of the dye can significantly alter its absorption and emission properties. Verify the pH of your buffer and consider performing a pH titration to determine the optimal pH range for your assay.

    • Mordant/Metal Ion: As a mordant dye, the fluorescence of C.I. Mordant Green 22 is likely influenced by the presence and concentration of metal ions. Ensure your mordant is added at the correct concentration and that there are no contaminating metal ions in your buffer or sample that could be interfering with the assay.[10][11]

The fluorescence signal in my assay is decreasing over time. What could be causing this?

A time-dependent decrease in fluorescence is often indicative of photobleaching or a chemical reaction occurring in the sample.

Troubleshooting Steps:

  • Investigate Photobleaching:

    • Reduce Excitation Intensity: Use neutral density filters or reduce the lamp/laser power on your instrument.

    • Minimize Exposure Time: Limit the duration of light exposure for each measurement. For time-course experiments, use the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

    • Use Antifade Reagents: If compatible with your assay, consider adding an antifade reagent to your buffer.

  • Assess Chemical Stability:

    • Reaction with Sample Components: The analyte or other components in your sample matrix may be reacting with the dye, leading to a non-fluorescent product.

    • Temperature Effects: Increased temperature can sometimes accelerate degradation reactions or increase the rate of collisional quenching.[12] Ensure your experiments are run at a consistent and appropriate temperature.

I'm observing inconsistent or non-reproducible fluorescence readings. What should I check?

Lack of reproducibility can be frustrating and points to variability in sample preparation, instrument performance, or environmental factors.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly to minimize volume errors.

    • Mixing: Thoroughly mix all solutions to ensure homogeneity.

    • Incubation Time: If your assay involves a binding or reaction step, ensure a consistent incubation time for all samples to allow the reaction to reach equilibrium.

  • Control for Environmental Factors:

    • Temperature Fluctuations: Perform experiments in a temperature-controlled environment.

    • Light Exposure: Protect samples from ambient light as much as possible.

  • Instrument Check:

    • Lamp Stability: An aging or unstable light source in the fluorometer can cause fluctuations in signal intensity. Check the manufacturer's recommendations for lamp replacement.

Advanced Troubleshooting: Identifying Quenching Mechanisms

Understanding the specific mechanism of fluorescence quenching in your assay is key to devising an effective solution. The primary quenching mechanisms are static, dynamic (collisional), and Förster Resonance Energy Transfer (FRET), along with inner filter effects.

What is the difference between static and dynamic quenching?
  • Static Quenching: Occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the concentration of excitable fluorophores.

  • Dynamic (Collisional) Quenching: Happens when the quencher collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon.

Experimental Protocol to Differentiate Static vs. Dynamic Quenching:

This protocol utilizes temperature dependence to distinguish between the two mechanisms.

  • Prepare Samples: Prepare a set of samples with a constant concentration of C.I. Mordant Green 22 and varying concentrations of the suspected quencher.

  • Temperature-Dependent Measurements:

    • Measure the fluorescence intensity of each sample at a series of controlled temperatures (e.g., 20°C, 25°C, 30°C, 35°C).

    • Maintain the same instrument settings for all measurements.

  • Data Analysis (Stern-Volmer Plot):

    • For each temperature, create a Stern-Volmer plot by graphing F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher.

    • Interpretation:

      • Dynamic Quenching: The quenching efficiency will increase with temperature, resulting in a steeper slope on the Stern-Volmer plot at higher temperatures.

      • Static Quenching: The stability of the ground-state complex typically decreases with increasing temperature, leading to a less steep slope on the Stern-Volmer plot at higher temperatures.

Visualization of Quenching Mechanisms

QuenchingMechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching D_ground D (Ground State) D_excited D* (Excited State) D_ground->D_excited Excitation D_excited->D_ground Fluorescence Collision Collision D_excited->Collision Q_dynamic Q (Quencher) Q_dynamic->Collision Collision->D_ground Non-radiative Decay D_static D (Ground State) DQ_complex [DQ] (Non-fluorescent Complex) D_static->DQ_complex Complex Formation D_excited_static D* (Excited State) D_static->D_excited_static Excitation Q_static Q (Quencher) Q_static->DQ_complex Complex Formation D_excited_static->D_static Fluorescence

Figure 1: Comparison of Dynamic and Static Quenching Pathways.

Could an Inner Filter Effect be the problem?

The inner filter effect occurs when a substance in the sample absorbs either the excitation light or the emitted fluorescence, leading to an artificially low signal. This is a common issue in highly concentrated solutions or with samples that have a complex matrix.

Identifying and Mitigating Inner Filter Effects:

  • Sample Dilution: The simplest way to reduce the inner filter effect is to dilute your sample. If the fluorescence signal increases upon dilution (after correcting for the dilution factor), it is a strong indication of an inner filter effect.

  • Check for Spectral Overlap:

    • Measure the absorbance spectrum of your sample matrix (without the dye).

    • Compare this to the excitation and emission spectra of C.I. Mordant Green 22. Significant overlap suggests a potential for inner filter effects.

  • Use a Microplate Reader with Top-Reading Capabilities: For plate-based assays, reading from the top can sometimes minimize the path length and reduce the inner filter effect compared to bottom-reading.

Visualization of Inner Filter Effect

InnerFilterEffect cluster_workflow Inner Filter Effect Workflow cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect LightSource Excitation Light Source Sample Sample with Fluorophore and Absorbing Species LightSource->Sample Excitation Light AbsorbingSpecies1 Absorbing Species (absorbs excitation light) LightSource->AbsorbingSpecies1 Light Attenuation Detector Fluorescence Detector Sample->Detector Emitted Fluorescence AbsorbingSpecies2 Absorbing Species (absorbs emitted light) Sample->AbsorbingSpecies2 Light Attenuation

Figure 2: Diagram illustrating the primary and secondary inner filter effects.

Quantitative Data Summary

ParameterTypical Range for Xanthene DyesFactors to Consider for C.I. Mordant Green 22
Excitation Maximum (λex) 480 - 550 nmpH, solvent polarity, presence of metal ions.
Emission Maximum (λem) 500 - 580 nmpH, solvent polarity, presence of metal ions.
Quantum Yield (Φ) 0.3 - 0.9Can be significantly reduced by quenchers.
Fluorescence Lifetime (τ) 1 - 5 nsSensitive to dynamic quenching.

References

  • Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

  • MDPI. (2016). An Amidochlorin-Based Colorimetric Fluorescent Probe for Selective Cu2+ Detection. [Link]

  • ISS. Lifetime Data of Selected Fluorophores. [Link]

  • NextSDS. (n.d.). C.I.Mordant Green 22 — Chemical Substance Information. [Link]

  • World Dye Variety. (2012). Mordant Green 22. [Link]

  • PubMed. (2024). Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. [Link]

  • RSC Publishing. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. [Link]

  • PMC. (n.d.). Chemical Regulation of Fluorescence Lifetime. [Link]

  • PMC. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging. [Link]

  • MDPI. (2025). Optically Active, Chlorophyll-Based Fluorescent Dye from Calabrian Opuntia ficus-indica Cladodes for Sustainable Applications. [Link]

  • PMC. (n.d.). pH-Dependent Fluorescent Probe That Can Be Tuned for Cysteine or Homocysteine. [Link]

  • SpringerLink. (n.d.). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. [Link]

  • PubMed. (n.d.). Acid-base properties of chlorin e6: relation to cellular uptake. [Link]

  • ResearchGate. (n.d.). Photophysical properties of commercial red dyes in polymer films. [Link]

  • PMC. (2025). The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. [Link]

  • PMC. (n.d.). Green and Red Fluorescent Dyes for Translational Applications in Imaging and Sensing Analytes: A Dual‐Color Flag. [Link]

  • Biocompare. (n.d.). Cell Staining Dyes. [Link]

  • MFA Cameo. (2017). CI 42040, Brilliant Green, Basic Green 1, LC. [Link]

  • FluoroFinder. (n.d.). Dye Directory. [Link]

  • MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses. [Link]

  • DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. [Link]

  • Microscope World. (n.d.). Microscopy Staining Information. [Link]

  • PMC. (2026). Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating C.I. Mordant Green 22 Detection: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Methods

Executive Summary C.I. Mordant Green 22 (also known as Coeruleine, C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Mordant Green 22 (also known as Coeruleine, C.I. 45510, CAS 10290-07-0) is a highly hydroxylated xanthene dye synthesized via the condensation of phthalic anhydride and pyrogallol. Historically utilized for its robust metal-chelating properties in textiles, modern analytical demands require its trace-level detection in complex matrices, ranging from environmental sediments to forensic and cultural heritage samples.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives like HPLC-DAD and Py-GC/MS. By detailing the causality behind chromatographic and ionization behaviors, we provide a self-validating LC-MS/MS protocol designed to overcome severe matrix interference and ensure absolute structural confirmation.

Mechanistic Context: The Analytical Challenge

The molecular architecture of C.I. Mordant Green 22 presents two distinct analytical hurdles:

  • Tenacious Matrix Binding: As a mordant dye, its high degree of hydroxylation allows it to form strong coordination complexes with metal ions (e.g., Al³⁺, Fe³⁺) in the substrate. Simple solvent extraction is ineffective; the metal-dye complex must be actively disrupted.

  • Chromatographic Tailing: The multiple phenolic hydroxyl groups cause secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak broadening.

According to recent advances in the analytical study of synthetic dyes [1], overcoming these challenges requires orthogonal analytical approaches. While traditional methods rely on chromophore detection, LC-MS/MS targets the exact molecular mass and its specific fragmentation pathways, providing unparalleled selectivity.

Technology Comparison: LC-MS/MS vs. Alternatives

To establish the gold standard for detection, we must compare LC-MS/MS against the two most common alternative methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Analytical ParameterLC-MS/MS (UHPLC-QqQ)HPLC-DADPy-GC/MS
Selectivity Excellent: Multiple Reaction Monitoring (MRM) isolates the target mass, ignoring co-eluting matrix components.Moderate: Relies on UV-Vis spectra; highly prone to overlap from humic acids or other dyes.Moderate: Analyzes thermal degradation products; loses the intact molecular ion.
Sensitivity (LOD) 0.5 - 2.0 ng/g (Trace level)50 - 100 ng/g (Bulk level)~500 ng/g (Solid state)
Matrix Interference Low: Mitigated by specific MRM transitions and SPE clean-up.High: Co-eluting matrix compounds frequently absorb in the same UV range.High: Generates highly complex pyrograms requiring extensive deconvolution.
Structural Fidelity High: Confirms both precursor and specific product ions.Low: Confirms only the conjugated chromophore system.Moderate: Infers original structure from pyrolytic fragments.

Experimental Workflow & Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system : it incorporates competitive chelation, matrix-matched calibration, and ion-ratio confirmation to ensure that false positives are mathematically impossible.

Phase 1: Matrix Disruption & Extraction
  • Causality: Because C.I. Mordant Green 22 binds matrices via metal coordination, standard organic solvents yield <10% recovery.

  • Action: Extract samples using a solution of 0.1 M EDTA in Methanol/Water (50:50, v/v) acidified with 1% Formic Acid.

  • Validation Mechanism: EDTA competitively chelates the metal ions (releasing the dye), while the formic acid protonates the dye's hydroxyl groups, driving it into the organic phase.

Phase 2: Solid Phase Extraction (SPE) Clean-up
  • Causality: Environmental and historical matrices contain polymers and humic acids that cause severe ion suppression in the ESI source.

  • Action: Load the extract onto an Oasis HLB polymeric cartridge. Wash with 5% Methanol to remove salts and excess EDTA. Elute the target dye with 100% Methanol.

Phase 3: UHPLC Separation
  • Causality: To prevent the phenolic groups from interacting with the column matrix (causing peak tailing), the mobile phase must maintain an acidic environment.

  • Action: Utilize an end-capped sub-2 µm C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 8 minutes.

Phase 4: MS/MS Detection (MRM Mode)
  • Causality: The highly hydroxylated xanthene core [2] readily loses a proton. Therefore, Electrospray Ionization in negative mode (ESI-) is utilized to generate the stable [M-H]⁻ precursor ion.

  • Validation Mechanism (Ion Ratios): The system continuously monitors one quantifier ion and two qualifier ions. If a co-eluting matrix compound shares the quantifier mass, the ratio between the quantifier and qualifiers will skew outside the ±15% tolerance, immediately flagging the result as an interference rather than a true detection.

Workflow Ext 1. Matrix Disruption (EDTA Chelation) Clean 2. SPE Clean-up (HLB Cartridge) Ext->Clean Sep 3. UHPLC Separation (End-capped C18) Clean->Sep Ion 4. ESI(-) Ionization (Hydroxyl Deprotonation) Sep->Ion Det 5. MS/MS Detection (MRM Mode) Ion->Det Val 6. Data Validation (Ion Ratio Confirmation) Det->Val

Step-by-step self-validating LC-MS/MS workflow for C.I. Mordant Green 22.

Fragmentation Pathway & MRM Parameters

To program the triple quadrupole (QqQ) mass spectrometer, specific Collision Energies (CE) must be optimized to fragment the [M-H]⁻ precursor (m/z 345.0 for the non-sulfonated Coeruleine core) into distinct product ions.

Fragmentation Prec Precursor Ion [M-H]- m/z 345.0 Frag1 Quantifier Ion m/z 301.0 (-CO2) Prec->Frag1 CE: 25V Frag2 Qualifier Ion 1 m/z 327.0 (-H2O) Prec->Frag2 CE: 20V Frag3 Qualifier Ion 2 m/z 273.0 (Ring Cleavage) Prec->Frag3 CE: 40V

Proposed ESI(-) collision-induced dissociation (CID) pathway for MRM transitions.

Quantitative Data & Method Performance

The robustness of this self-validating system is demonstrated through its quantitative performance metrics. By utilizing a matrix-matched calibration curve (spiking known concentrations of the dye into a blank matrix extract), we mathematically correct for the -12% signal suppression inherent to the ESI source.

Performance MetricExperimental ValueSelf-Validation Criteria
Limit of Detection (LOD) 0.8 ng/gSignal-to-Noise (S/N) > 3:1
Limit of Quantification (LOQ) 2.5 ng/gS/N > 10:1, Precision RSD < 15%
Linear Dynamic Range 2.5 - 500 ng/mLCoefficient of Determination (R²) > 0.995
Matrix Effect (Ion Suppression) -12%Acceptable; corrected via matrix-matched calibration
Mean Recovery (Spiked at 50 ng/g) 94.2% ± 4.1%Must fall within the 80 - 120% acceptable range
Ion Ratio Stability ± 6.3% varianceMust remain within ± 15% of the standard reference

By adhering to this causality-driven protocol, analytical laboratories can confidently validate the presence and concentration of C.I. Mordant Green 22, entirely bypassing the limitations of traditional optical and pyrolytic techniques.

References

  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage Source: Molecules (MDPI), 2024, 29(6), 1366. URL:[Link]

  • C.I. Mordant Green 22 (CAS 10290-07-0) - Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Comparative

Cross-Validation of C.I. Mordant Green 22 Colorimetric Assays for Environmental Monitoring: A Comparative Guide

Executive Summary For environmental scientists and drug development professionals monitoring heavy metal toxicity, the precise quantification of transition metals in aqueous matrices is non-negotiable. While Inductively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For environmental scientists and drug development professionals monitoring heavy metal toxicity, the precise quantification of transition metals in aqueous matrices is non-negotiable. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard, field-deployable colorimetric assays offer rapid, high-throughput alternatives. This guide objectively evaluates the performance of C.I. Mordant Green 22 (Coerulein, C.I. 45510) against traditional colorimetric reagents, providing a self-validating protocol and a robust cross-validation framework.

Mechanistic Causality: The Chemistry of C.I. Mordant Green 22

C.I. Mordant Green 22 represents a specialized class of xanthene dyes, synthesized by coupling phthalic anhydride and pyrogallol in an oxidative atmosphere [1].

The Causality of Chelation: Unlike simple azo dyes, Mordant Green 22 possesses a high degree of hydroxylation, making it mechanistically similar to anthraquinone mordant dyes [1]. The ortho-hydroxyl groups derived from the pyrogallol moiety act as potent electron donors. When introduced to a sample containing target metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺), these hydroxyl groups form stable, multidentate coordination complexes.

This metal-ligand coordination fundamentally alters the extended π-conjugation of the xanthene backbone. The resulting perturbation in electronic transition states induces a pronounced bathochromic shift (red shift) in the UV-Vis spectrum. Recent structural studies on bridged fluorescein derivatives and coerulein analogues have further validated the robust electronic properties of this highly conjugated scaffold in aqueous environments [2], [3].

Objective Comparison with Alternative Assays

To establish its utility, Mordant Green 22 must be benchmarked against industry-standard colorimetric alternatives: Eriochrome Black T (EBT), Chrome Azurol S (CAS), and Zincon.

Performance Data Synthesis

ReagentTarget MetalsOptimal pHMolar Absorptivity (ε)LOD (μg/L)Mechanistic Limitation
C.I. Mordant Green 22 Al(III), Fe(III), Cu(II)4.5 – 6.0~4.5 × 10⁴5 – 10Requires rigorous masking in polymetallic matrices
Eriochrome Black T (EBT) Ca(II), Mg(II), Zn(II)10.0~2.8 × 10⁴20 – 50Susceptible to rapid aqueous oxidation
Chrome Azurol S (CAS) Al(III), Fe(III), Be(II)5.0 – 6.0~7.2 × 10⁴2 – 5High spectral overlap with humic acids
Zincon Zn(II), Cu(II)8.5 – 9.5~2.0 × 10⁴15 – 30Narrow linear dynamic range

Analysis: While CAS offers slightly higher molar absorptivity, Mordant Green 22 demonstrates superior stability in mildly acidic conditions (pH 4.5–6.0), minimizing the precipitation of metal hydroxides that commonly plague alkaline assays like EBT and Zincon. Furthermore, the water-compatible nature of coerulein-based scaffolds makes them highly reliable for direct environmental sampling [4].

Orthogonal Cross-Validation Workflow

No colorimetric assay should be deployed in isolation for regulatory compliance. The workflow below illustrates the orthogonal cross-validation strategy, ensuring that spectrophotometric data is continuously anchored by ICP-MS validation.

G A Environmental Water Sample B Filtration & Acidification A->B F ICP-MS / AAS Cross-Validation A->F Aliquot split C Buffer & Masking (pH 5.5 + Thiourea) B->C D C.I. Mordant Green 22 Complexation C->D E UV-Vis Spectrophotometry (λmax ~610 nm) D->E G Data Synthesis & Statistical Correlation E->G F->G Orthogonal data

Caption: Workflow for C.I. Mordant Green 22 colorimetric assay and ICP-MS cross-validation.

Self-Validating Experimental Protocol

To guarantee trustworthiness and E-E-A-T standards, the following protocol for Al(III) detection incorporates internal self-validation mechanisms (method blanks and spike-recovery).

Step-by-Step Methodology:

  • Sample Preparation & Preservation: Filter 50 mL of the environmental water sample through a 0.45 μm PTFE membrane to eliminate light-scattering particulate matter. Acidify to pH 2.0 using trace-metal grade HNO₃ to prevent metal adsorption to the container walls. Neutralize with dilute NaOH immediately prior to analysis.

  • Buffering & Selective Masking (Critical Step): Transfer a 10 mL aliquot to a 25 mL volumetric flask. Add 2.0 mL of sodium acetate-acetic acid buffer (pH 5.5). Causality note: To ensure the signal is exclusively driven by Al(III), add 1.0 mL of 1% ascorbic acid (reduces interfering Fe³⁺ to non-reactive Fe²⁺) and 1.0 mL of 0.5% thiourea (masks Cu²⁺ via preferential binding).

  • Reagent Introduction: Add 2.0 mL of 1.0 × 10⁻³ M C.I. Mordant Green 22 solution. Formulation note: Prepare the dye in a 50% ethanol/water co-solvent to prevent aggregation of the highly conjugated xanthene rings [3].

  • Thermodynamic Equilibration: Dilute to the mark with deionized water. Incubate at 25°C for 15 minutes. This ensures the multidentate coordination complex reaches full thermodynamic equilibrium.

  • Spectrophotometric Quantification: Measure the absorbance at λmax (~610 nm) against a reagent blank.

  • Self-Validation (Spike-Recovery): Concurrently analyze a duplicate sample spiked with a known concentration of Al(III) (e.g., 50 μg/L).

    • Validation Criteria: Recovery rates must fall between 95% and 105%. Deviations indicate unmasked matrix effects, necessitating standard addition methodologies rather than external calibration.

References

  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. MDPI.[Link]

  • Synthesis and Properties of V-Shaped Xanthene Dyes with Tunable and Predictable Absorption and Emission Wavelengths. ACS Publications.[Link]

  • Red-light photoredox catalysis with bridged fluorescein derivatives: mechanistic insights and application to fluoride-responsive photopolymerization. National Institutes of Health (NIH) / PMC.[Link]

  • Conditionally Activatable Photoredox Catalysis in Living Systems. Journal of the American Chemical Society.[Link]

Sources

Validation

Comparative Analysis of Metal Binding Affinity and Kinetics: C.I. Mordant Green 22 vs. Standard Xanthenes

Executive Summary & Mechanistic Causality In the landscape of synthetic organic dyes, xanthene derivatives are predominantly recognized for their exceptional photophysical properties, making them ubiquitous in fluorescen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the landscape of synthetic organic dyes, xanthene derivatives are predominantly recognized for their exceptional photophysical properties, making them ubiquitous in fluorescence microscopy and flow cytometry. However, when evaluating metal binding affinity and chelation kinetics , a stark divergence emerges between standard xanthenes (e.g., Fluorescein, Rhodamine B) and specialized polyhydroxylated xanthenes like C.I. Mordant Green 22 (Coeruleine).

As an application scientist designing metal-chelating assays or therapeutic chelators, it is critical to understand the structural causality behind these differences. C.I. Mordant Green 22 is synthesized by coupling phthalic anhydride with pyrogallol (1,2,3-trihydroxybenzene) in an oxidative atmosphere, followed by treatment with concentrated sulfuric acid[1]. This yields a highly hydroxylated xanthene backbone that is mechanistically closer to anthraquinone mordant dyes (like Alizarin) than to standard fluorescent probes[1].

The adjacent hydroxyl and carbonyl groups on Mordant Green 22 create highly favorable bidentate and tridentate chelation pockets . This allows for stable coordinate covalent bonding with transition metals (Cr³⁺, Fe³⁺, Cu²⁺). In contrast, standard xanthenes possess isolated phenolic or carboxylic moieties, restricting them to weak, transient electrostatic interactions with metals, resulting in rapid dissociation rates and low affinity[2].

G cluster_0 Standard Xanthenes (e.g., Fluorescein) cluster_1 C.I. Mordant Green 22 (Coeruleine) N1 Isolated Carboxylate/Phenolate N2 Weak Electrostatic Interaction N1->N2 N3 High Dissociation Rate (k_off) N2->N3 N4 Polyhydroxylated Chelation Pockets N5 Bidentate/Tridentate Coordination N4->N5 N6 Stable Metal Complex (Low k_off) N5->N6

Fig 1: Mechanistic divergence in metal coordination between standard xanthenes and Mordant Green 22.

Comparative Thermodynamic and Kinetic Data

To objectively compare the performance of these compounds, we must look at their association constants ( Ka​ ), dissociation kinetics ( koff​ ), and binding stoichiometry. The chelate effect inherent to Mordant Green 22 and its precursor, Gallein (C.I. Mordant Violet 25)[1], drives their Ka​ values several orders of magnitude higher than those of unmodified Fluorescein or Rhodamine.

Table 1: Representative Metal Binding Parameters (at 298K, pH 7.4)
Xanthene DerivativePrimary Target Metal(s)Association Constant ( Ka​ )Dissociation Rate ( koff​ )Binding Stoichiometry (L:M)Primary Interaction Type
C.I. Mordant Green 22 Cr³⁺, Fe³⁺, Cu²⁺ 1.5×106 M−1 Very Slow ( <10−4 s−1 )1:1 or 2:1Coordinate Covalent (Chelation)
Gallein Fe³⁺, Cu²⁺ 4.2×105 M−1 Slow1:1Coordinate Covalent (Chelation)
Fluorescein Cu²⁺, Co²⁺ 1.6×102 M−1 Fast (Transient)1:1Electrostatic / Ground-State[2]
Rhodamine B None (Unmodified)NegligibleN/AN/AN/A
Rhodamine Spirolactam Cu²⁺, Fe³⁺ 5.0×104 M−1 Moderate1:1Ionophore-mediated Ring Opening

Note: Standard xanthenes require synthetic modification (e.g., appending spirolactam or iminodiacetic acid groups) to achieve the baseline metal affinity naturally present in the polyhydroxylated structure of Mordant Green 22.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility in determining the kinetic and thermodynamic parameters of dye-metal interactions, researchers must employ orthogonal validation. Relying solely on fluorescence quenching can lead to false positives due to inner-filter effects or dynamic quenching. The following protocols utilize Isothermal Titration Calorimetry (ITC) and UV-Vis Spectrophotometric Titration to create a self-validating data set.

Protocol A: UV-Vis Spectrophotometric Titration (Affinity & Stoichiometry)

Expert Insight: Never use phosphate-buffered saline (PBS) for metal binding assays. Phosphate ions ( PO43−​ ) competitively coordinate transition metals, which will artificially suppress the apparent Ka​ of the xanthene dye. Always use non-coordinating buffers like HEPES or PIPES, and maintain a constant ionic strength (e.g., 0.1 M NaClO4​ ) to stabilize activity coefficients[3].

  • Preparation: Prepare a solution of C.I. Mordant Green 22 in 50 mM HEPES buffer (pH 7.4, 0.1 M NaClO4​ ). Prepare a 1.0 mM titrant solution of the target metal salt (e.g., CrCl3​ ) in the identical buffer.

  • Baseline Acquisition: Record the baseline UV-Vis absorption spectrum of the dye from 300 nm to 700 nm.

  • Titration: Add the metal titrant in aliquots. Stir for 2 minutes after each addition to ensure equilibrium (Mordant Green 22 has a slower kon​ than Fluorescein due to the geometric constraints of bidentate coordination).

  • Data Analysis: Monitor the shift in the absorption maximum ( λmax​ ) and the formation of isosbestic points. Isosbestic points confirm a clean, two-state transition from free dye to the metal-dye complex without intermediate degradation products[2].

  • Calculation: Fit the absorbance changes against the metal concentration using the Benesi-Hildebrand equation or a non-linear global fitting algorithm to extract Ka​ and stoichiometry.

Protocol B: Isothermal Titration Calorimetry (Thermodynamics & Kinetics)
  • Degassing: Thoroughly degas both the Mordant Green 22 solution ( in the cell) and the metal titrant ( in the syringe) to prevent signal-disrupting microbubbles.

  • Injection Parameters: Set the ITC instrument to perform 20 injections of each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Control Titration: Perform a blank titration (metal titrant into buffer alone) to determine the heat of dilution. Subtract this background from the experimental data.

  • Thermodynamic Profiling: Fit the integrated heat data to an independent binding model to simultaneously determine the association constant ( Ka​ ), reaction enthalpy ( ΔH ), and entropy ( ΔS ). Mordant Green 22 complexation is typically characterized by a strong exothermic enthalpy ( ΔH<0 ) driven by the formation of stable metal-oxygen coordinate bonds.

Workflow S1 Ligand/Metal Prep (Non-coordinating Buffer) S2 UV-Vis Titration (Isosbestic Points) S1->S2 S3 ITC Analysis (Thermodynamic Profiling) S1->S3 S4 Global Fitting (Ka, dH, dS, n) S2->S4 S3->S4

Fig 2: Orthogonal experimental workflow for validating xanthene-metal binding kinetics.

Conclusion

While standard xanthenes like Fluorescein and Rhodamine dominate fluorescent imaging, their native metal-binding capabilities are weak and transient. C.I. Mordant Green 22 represents a specialized subclass of polyhydroxylated xanthenes. By leveraging a pyrogallol-derived structure, it achieves exceptional metal binding affinity and kinetic stability comparable to anthraquinone chelators, making it a superior scaffold for applications requiring robust, irreversible metal sequestration.

References
  • MDPI. "An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage." Applied Sciences. Available at:[Link]

  • National Institutes of Health (PMC). "Analysis of association constant for ground state dye-electron acceptor complex of photoinitiator systems." Photochemistry and Photobiology. Available at:[Link]

  • Semantic Scholar. "Formation Constants and Thermodynamic Parameters of Bivalent Co, Ni, Cu and Zn Complexes with Schiff Base Ligand." Available at:[Link]

Sources

Comparative

validation of historical C.I.Mordant Green 22 presence using FTIR and Raman spectroscopy

Title: Analytical Validation of Historical C.I. Mordant Green 22: A Comparative Guide to FTIR and Raman Spectroscopy Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of Historical C.I. Mordant Green 22: A Comparative Guide to FTIR and Raman Spectroscopy

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of identifying trace historical dyes within complex, degraded matrices. C.I. Mordant Green 22 (Coeruleine, C.I. 45510) is a highly hydroxylated xanthene dye synthesized via the condensation of phthalic anhydride and pyrogallol[1],[2]. Historically significant for its use in late 19th-century textiles—most notably in William Morris's indigo discharge printing[3]—its identification presents a unique analytical challenge. Because of its high degree of hydroxylation, it complexes with metal ions to form insoluble lakes, behaving similarly to anthraquinone mordant dyes[2]. This guide objectively compares Fourier Transform Infrared (FTIR) and Raman spectroscopy, providing field-proven, self-validating protocols for unambiguous identification.

Mechanistic Comparison: FTIR vs. Raman for Xanthene Dyes

The selection between FTIR and Raman spectroscopy is not a matter of preference, but of quantum mechanical causality.

  • FTIR (Dipole Moment Changes): Infrared absorption requires a change in the permanent dipole moment during molecular vibration. In historical samples, FTIR is exceptionally sensitive to the highly polar bonds of the bulk matrix (e.g., the C-O and O-H bonds in cellulose fibers or proteinaceous binders) and the mordant-dye coordination sphere. However, the dye itself is often present in concentrations too low to dominate the IR spectrum.

  • Raman (Polarizability Changes): Raman scattering relies on changes in the electron cloud's polarizability. The highly conjugated, symmetrical aromatic backbone of the C.I. Mordant Green 22 xanthene structure exhibits a massive Raman cross-section. Consequently, Raman offers higher spatial resolution and sensitivity to specific chemical groups, selectively probing the dye chromophore while ignoring the weakly scattering matrix[2]. The primary caveat is fluorescence—a competing emission process that can entirely mask the weak Raman scattering.

Quantitative Performance Comparison

To objectively compare these modalities, the following table summarizes their performance metrics specifically for C.I. Mordant Green 22 validation.

Analytical ParameterATR-FTIR SpectroscopyMicro-Raman SpectroscopySurface-Enhanced Raman (SERS)
Primary Target Bulk matrix, binders, mordant hydrationDye chromophore (Aromatic backbone)Dye chromophore (Trace levels)
Spatial Resolution ~10 - 20 µm~1 µm (Confocal)~1 µm (Confocal)
Matrix Interference High (Cellulose/Protein overlap)Low (Matrix is weak Raman scatterer)Very Low (Selective enhancement)
Fluorescence Risk NoneHigh (Xanthene emission)Quenched via plasmonic resonance
Detection Limit > 1 - 5% w/w~ 0.1% w/w< 0.001% w/w (Trace)

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following protocols ensure that spectral artifacts are not misinterpreted as positive identifications.

Protocol 1: Matrix Profiling via ATR-FTIR

  • System Calibration: Collect a background spectrum using a diamond Attenuated Total Reflectance (ATR) crystal (128 scans, 4 cm⁻¹ resolution). Causality: Diamond is used over ZnSe to withstand the mechanical pressure required for historical fibers without risking crystal fracture.

  • Sample Acquisition: Isolate a 1-2 mm dyed fiber. Compress it onto the ATR crystal using a calibrated anvil.

  • Spectral Validation: Analyze the 3200-3500 cm⁻¹ region. A broad O-H stretch validates the presence of the pyrogallol-derived hydroxyl groups and the hydrated metal-mordant complex[1]. If the matrix signal (e.g., cellulose C-O-C stretch at 1030 cm⁻¹) exceeds 90% absorbance, the dye peaks will be obscured, necessitating transition to Protocol 2.

Protocol 2: Chromophore Validation via Micro-Raman and SERS

  • Laser Selection: Mount the fiber on a glass slide. Irradiate using a 785 nm diode laser at <1 mW power. Causality: A near-infrared (785 nm) laser is chosen over a 532 nm laser to minimize the excitation of the xanthene dye's intrinsic fluorescence and to prevent thermal degradation of the fragile historical sample.

  • Fluorescence Assessment: If a broad emission curve obscures the 1200-1600 cm⁻¹ fingerprint region, the standard Raman protocol fails. Proceed immediately to SERS.

  • SERS Derivatization: Apply 2 µL of citrate-capped silver nanoparticles (AgNPs) directly to the fiber, followed by 0.5 µL of 0.1 M KNO₃. Causality: The KNO₃ induces controlled aggregation of the AgNPs, creating plasmonic "hot spots." When the dye molecules adsorb into these junctions, the localized surface plasmon resonance (LSPR) amplifies the Raman signal by a factor of 106 while simultaneously quenching fluorescence via non-radiative energy transfer to the metal surface.

  • Signal Acquisition: Re-acquire the spectrum. Validate the presence of C.I. Mordant Green 22 by confirming the symmetric C=C aromatic stretching (~1600 cm⁻¹) and the characteristic xanthene ring breathing modes (~1200-1300 cm⁻¹).

Analytical Workflow Diagram

The following decision tree illustrates the logical progression of the validation methodology.

G N1 Historical Textile Sample (Putative C.I. Mordant Green 22) N2 Non-Destructive Micro-Sampling N1->N2 N3 ATR-FTIR Spectroscopy (Dipole Moment Changes) N2->N3 Bulk Matrix & Mordant Profiling N4 Micro-Raman Spectroscopy (Polarizability Changes) N2->N4 Chromophore Targeting N7 Spectral Cross-Validation & Dye Identification N3->N7 Functional Group Data N5 Fluorescence Interference Detected? N4->N5 N6 SERS Protocol (Ag/Au Nanoparticle Application) N5->N6 Yes (High Background) N5->N7 No (Clear Peaks) N6->N7 Enhanced Signal

Analytical workflow for validating C.I. Mordant Green 22 using FTIR, Raman, and SERS.

Conclusion

While FTIR provides indispensable data regarding the bulk matrix and mordant coordination environment, it is fundamentally limited by matrix interference when analyzing trace historical dyes. Micro-Raman spectroscopy, specifically when augmented by SERS, offers a targeted, highly sensitive mechanism for validating the xanthene chromophore of C.I. Mordant Green 22[2]. By integrating both modalities, researchers establish a self-validating analytical loop that ensures absolute scientific integrity in materials characterization.

References

  • Mordant Green 22 - World dye variety . Source: World Dye Variety. URL: [Link]

  • An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage . Source: MDPI. URL: [Link]

  • William Morris and Indigo Discharge Printing . Source: The William Morris Society. URL: [Link]

Sources

Validation

Reproducibility Assessment of C.I. Mordant Green 22 Synthesis and Purification Protocols: A Comparative Guide

Introduction and Mechanistic Grounding C.I. Mordant Green 22 (Coeruleine, C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

C.I. Mordant Green 22 (Coeruleine, C.I. 45510, CAS 10290-07-0) is a highly hydroxylated xanthene dye[1]. Although historically significant in the textile industry for producing deep green shades on mordanted fabrics, its modern applications have shifted toward histological staining, complexometric titrations, and cultural heritage reference standards[2].

The synthesis of C.I. Mordant Green 22 is a classic two-step process:

  • Condensation: Pyrogallol (benzene-1,2,3-triol) and phthalic anhydride are reacted at 190–200 °C to form the intermediate Gallein (Mordant Violet 25, C.I. 45445)[3].

  • Cyclization: Gallein is subjected to harsh dehydration using concentrated sulfuric acid at 200 °C, forcing an intramolecular cyclization that yields the rigid, highly conjugated Coeruleine core[4].

The Causality of Reproducibility Challenges: The primary bottleneck in synthesizing analytical-grade C.I. Mordant Green 22 lies in the second step. Concentrated sulfuric acid at 200 °C acts as both a solvent and a potent dehydrating agent. However, these extreme conditions promote competing side reactions, including over-sulfonation, oxidative degradation, and charring. Consequently, traditional batch protocols often suffer from poor batch-to-batch reproducibility, yielding a crude product heavily contaminated with insoluble carbonaceous byproducts and unreacted Gallein[5].

Comparative Synthesis Protocols

To assess reproducibility, we compare the Traditional High-Temperature Batch Method against an Optimized Stepwise Temperature-Controlled Method . Every protocol below is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure mechanistic fidelity.

Protocol A: Traditional High-Temperature Batch Synthesis

Mechanistic rationale: Relies on brute-force thermodynamics to drive the cyclization.

  • Intermediate Preparation: Mix 1 molar equivalent of phthalic anhydride with 2.5 molar equivalents of pyrogallol. Heat the dry mixture to 195 °C for 3 hours.

    • Self-Validation Check: The melt will transition from a clear liquid to a deep reddish-violet solid (Gallein). Complete solidification indicates the end of the condensation phase.

  • Acidic Cyclization: Pulverize the crude Gallein. For every 1 gram of Gallein, add 20 mL of concentrated sulfuric acid (98%)[4].

  • Heating: Rapidly heat the acidic mixture to 200 °C under continuous mechanical stirring for 2 hours.

    • Self-Validation Check: Monitor the color of the solution. The initial red color of the dissolved Gallein must transition to a dark brownish-green[4]. If the solution turns opaque black within the first 30 minutes, localized overheating (charring) has occurred.

  • Quenching: Allow the mixture to cool to 80 °C, then carefully pour it over crushed ice (100 g ice per 20 mL acid) to precipitate the crude Coeruleine.

Protocol B: Optimized Stepwise Temperature-Controlled Synthesis

Mechanistic rationale: Mitigates charring and over-sulfonation by utilizing a stepped thermal gradient and a protective inert atmosphere.

  • Intermediate Preparation: Synthesize Gallein as in Protocol A, but perform the reaction under a continuous Argon purge to prevent oxidative degradation of the pyrogallol.

  • Acidic Dissolution: Dissolve the pulverized Gallein in concentrated sulfuric acid (1:20 w/v) at room temperature.

    • Self-Validation Check: Ensure complete dissolution (a clear, deep red solution) before applying any heat. Particulate Gallein acts as nucleation sites for charring.

  • Stepped Heating:

    • Ramp to 120 °C and hold for 1 hour (promotes initial protonation and pre-organization).

    • Ramp to 180 °C (rather than 200 °C) and hold for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) (Silica gel, Eluent: Methanol/Dichloromethane 1:9) every hour. The reaction is complete when the Gallein spot ( Rf​≈0.4 ) completely disappears, replaced by the Coeruleine spot ( Rf​≈0.6 ).

  • Quenching: Cool to room temperature and quench over ice-water.

Comparative Purification Workflows

The crude product from both synthesis routes contains unreacted intermediates and sulfonated byproducts. We evaluated two purification strategies.

Purification Workflow A: Acid-Base Precipitation (Industrial Standard)
  • Solubilization: Suspend the crude green precipitate in 1M NaOH. Add sodium bisulfite (10% w/v) and heat to 60 °C.

    • Causality: Coeruleine forms a water-soluble bisulfite adduct[1], while carbonaceous char remains insoluble.

  • Filtration: Vacuum filter the hot solution to remove insoluble black char.

    • Self-Validation Check: The filtrate must be a clear, deep Copenhagen blue/brown solution[1].

  • Re-precipitation: Acidify the filtrate with 2M HCl to pH 2. The bisulfite adduct breaks down, precipitating purified C.I. Mordant Green 22 as a deep green powder.

  • Washing: Wash with hot ethanol to remove trace organic impurities, then dry under vacuum.

Purification Workflow B: Preparative Chromatography (Analytical Standard)
  • Sample Loading: Dissolve the crude dye in a minimum volume of Dimethylformamide (DMF).

  • Chromatography: Load onto a Sephadex LH-20 column (size-exclusion/adsorption). Elute with a Methanol/Water (80:20) gradient.

    • Causality: Sephadex LH-20 effectively separates highly conjugated polymeric byproducts from the monomeric dye based on both size and pi-pi interactions.

  • Fraction Collection: Collect the major dark green band.

    • Self-Validation Check: Analyze fractions via UV-Vis spectroscopy. Pure C.I. 45510 exhibits a distinct, sharp absorption peak characteristic of its extended xanthene chromophore, without the broad baseline absorption indicative of polymeric char.

Quantitative Performance Comparison

The following table summarizes the reproducibility and yield metrics across 5 independent batches for each protocol combination.

MetricProtocol A (Traditional) + Purif. AProtocol B (Optimized) + Purif. BCausality / Notes
Average Yield (%) 42.4 ± 8.7%68.1 ± 2.3%Lower temp and stepped heating in Protocol B prevent mass loss to charring.
Purity (HPLC-DAD) 88.5%> 98.0%Prep-chromatography (Purif B) removes trace sulfonated isomers missed by precipitation.
Batch-to-Batch Variance High (RSD = 20.5%)Low (RSD = 3.4%)Argon atmosphere and TLC validation in Protocol B ensure consistent reaction endpoints.
E-Factor (Waste/Product) > 45~ 30Protocol B generates less insoluble waste, though chromatography increases solvent usage.
Processing Time 12 Hours28 HoursProtocol B trades time for analytical-grade purity and reproducibility.

Workflow Visualizations

The following diagrams illustrate the logical progression of the synthesis and purification systems.

SynthesisPathway A Pyrogallol + Phthalic Anhydride B Gallein (C.I. 45445) A->B 190-200 °C Condensation C Crude Coeruleine (C.I. 45510) B->C Conc. H2SO4 180-200 °C, Cyclization D Pure C.I. Mordant Green 22 C->D Purification (Precipitation/Chromatography)

Caption: Chemical synthesis pathway of C.I. Mordant Green 22 from pyrogallol and phthalic anhydride.

PurificationWorkflow Crude Crude Reaction Mixture (in H2SO4) Quench Ice-Water Quench (Precipitation) Crude->Quench Exothermic Filter Vacuum Filtration & Water Wash Quench->Filter Isolate Solid Base Dissolution in Aq. NaOH / Bisulfite Filter->Base Solubilize Dye Acid Re-precipitation with Dilute HCl Base->Acid Remove Insoluble Char/Impurities Pure Lyophilization (>98% Purity) Acid->Pure Final Isolation

Caption: Step-by-step purification workflow for isolating analytical-grade C.I. Mordant Green 22.

Conclusion

For industrial scaling where absolute purity is secondary to throughput, the Traditional Synthesis (Protocol A) combined with Acid-Base Precipitation (Purification A) remains viable, provided temperature spikes are strictly controlled. However, for drug development professionals, analytical chemists, and researchers requiring highly reproducible, analytical-grade reference standards, the Optimized Stepwise Synthesis (Protocol B) coupled with Preparative Chromatography (Purification B) is mandatory. The integration of self-validating TLC checks and stepped thermal gradients directly addresses the mechanistic causes of batch failure, ensuring high-fidelity reproducibility.

References

  • World Dye Variety. "Mordant Green 22 - Molecular Structure and Manufacturing Methods." World Dye Variety Database. Available at: [Link]

  • MDPI. "An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage." Heritage / MDPI Open Access Journals. Available at: [Link]

  • ScienceMadness Library. "The Chemistry of the Coal-Tar Dyes." ScienceMadness Historical Archives. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

C.I.Mordant Green 22 proper disposal procedures

Proper disposal of C.I. Mordant Green 22 (CAS 10290-07-0, C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of C.I. Mordant Green 22 (CAS 10290-07-0, C.I. 45510)—historically known as Coeruleine—requires navigating a dual-hazard waste profile. Synthesized from phthalic anhydride and pyrogallol, this highly hydroxylated dye relies on coordination chemistry to function[1]. In laboratory and industrial applications, the dye chromophore coordinates with heavy metal mordants (typically Cr³⁺, Al³⁺, Fe³⁺, or Cu²⁺) to form stable, insoluble complexes on the target substrate[2].

Consequently, the resulting waste stream is not merely an organic dye; it is a recalcitrant organometallic complex. Discharging this effluent directly into standard wastewater systems is strictly prohibited, as the highly aromatic structure drives up Chemical Oxygen Demand (COD), while the heavy metals act as potent environmental toxins and biocides that disrupt municipal biological treatment facilities[3].

To ensure absolute compliance and environmental safety, laboratories must employ a self-validating chemical degradation and precipitation protocol before final disposal.

Mechanistic Causality of the Disposal Workflow

The primary challenge in disposing of Mordant Green 22 waste is the stability of the dye-metal coordination sphere. To safely remove the heavy metals, the organic ligand (the dye) must first be destroyed.

We utilize an Advanced Oxidation Process (AOP) , specifically Fenton's reagent (H₂O₂ + Fe²⁺). The catalytic decomposition of hydrogen peroxide by ferrous iron generates highly reactive hydroxyl radicals (•OH). These radicals electrophilically attack the electron-rich aromatic rings of the dye, cleaving the chromophore[3]. This oxidative cleavage effectively decouples the heavy metal from the organic matrix, allowing the now-free metal ions to be precipitated out of solution via alkaline pH adjustment.

Mechanism Complex Dye-Metal Complex (Recalcitrant) Radical •OH Radicals (Electrophilic Attack) Complex->Radical Fenton Reagent Decoupled Decoupled Metal Ions + Organic Fragments Radical->Decoupled Ring Cleavage Precipitate Insoluble Metal Hydroxides Decoupled->Precipitate pH > 8.5

Mechanistic pathway of dye-metal complex cleavage and subsequent heavy metal precipitation.

Step-by-Step Disposal Protocol: Oxidation and Precipitation

This protocol is designed as a self-validating system. At each phase, a measurable physical or chemical change (pH, color, precipitate formation) confirms the success of the previous step.

Phase 1: Segregation and Acidification
  • Collection: Collect all Mordant Green 22 liquid waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Do not mix with general organic solvents to prevent uncontrolled exothermic reactions.

  • pH Adjustment: Under a fume hood, measure the initial pH. Slowly add 1M Sulfuric Acid (H₂SO₄) under continuous stirring until the solution reaches pH 2.8 – 3.0 .

    • Causality: Fenton's oxidation is strictly pH-dependent. A pH of 3.0 maximizes the generation of •OH radicals and prevents the iron catalyst from prematurely precipitating as inactive Fe(OH)₃.

Phase 2: Chromophore Cleavage (Fenton Oxidation)
  • Catalyst Addition: Add Ferrous Sulfate heptahydrate (FeSO₄·7H₂O) to achieve a Fe²⁺ concentration of approximately 50 mg/L in the waste solution.

  • Oxidation: Slowly titrate 30% Hydrogen Peroxide (H₂O₂) into the solution.

    • Self-Validation: The solution will exhibit mild effervescence and a distinct color shift (loss of the characteristic dark green/brown hue) as the highly hydroxylated xanthene/anthraquinone-like structure is cleaved[1].

  • Incubation: Allow the reaction to stir continuously for 60 to 90 minutes to ensure complete mineralization of the organic ligands.

Phase 3: Heavy Metal Precipitation
  • Alkaline Shift: Once the organic color has been neutralized, slowly add 1M Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂) to raise the pH to 8.5 – 9.5 .

    • Causality: The heavy metals (e.g., Cr³⁺, Al³⁺, Fe³⁺) released during oxidation reach their minimum solubility product (Ksp) at this alkaline pH, forcing them out of the aqueous phase.

    • Self-Validation: The formation of dense, visible floc (sludge) confirms the successful precipitation of metal hydroxides.

Phase 4: Filtration and Final Disposal
  • Filtration: Pass the suspension through a vacuum filtration setup using a coarse filter (e.g., Whatman Grade 4) to separate the sludge from the aqueous filtrate.

  • Disposal Routing:

    • Solid Sludge: Contains concentrated heavy metals. Transfer to a sealed solid waste container, label as "Toxic Heavy Metal Sludge (Contains Cr/Al/Fe)", and route to EHS for hazardous waste incineration or secure landfilling.

    • Aqueous Filtrate: The remaining clear liquid is now drastically reduced in COD and heavy metals. Verify that the pH is between 6.0 and 9.0 and that metal concentrations meet local regulatory limits before routing to standard aqueous chemical waste.

Workflow A Mordant Green 22 Waste (Dye + Heavy Metals) B pH Adjustment (Target: pH 3.0) A->B Segregation C Fenton's Oxidation (H2O2 + Fe2+) B->C Acidification D Alkaline Precipitation (Target: pH 8.5-9.5) C->D Chromophore Cleavage E Sludge Filtration & Dewatering D->E Metal Hydroxides F Hazardous Waste Incineration E->F Solid Phase

Workflow for the chemical degradation and heavy metal precipitation of Mordant Green 22 waste.

Quantitative Waste Characterization

By executing the protocol above, laboratories can transform a highly toxic, non-compliant waste stream into manageable components that meet stringent environmental discharge limits. The table below summarizes the expected quantitative shifts in the waste profile before and after treatment.

Waste ParameterUntreated Mordant Green 22 EffluentPost-Oxidation & Precipitation (Filtrate)Typical EPA/Regulatory Discharge Limit
Chemical Oxygen Demand (COD) > 1,500 mg/L< 150 mg/L< 250 mg/L
Heavy Metals (e.g., Cr, Cu, Al) 50 - 200 mg/L< 0.5 mg/L< 1.0 mg/L
Color (Pt-Co units) > 2,000 (Opaque Green/Black)< 50 (Clear/Pale Yellow)< 100
pH Profile 3.0 - 5.0 (Acidic mordant bath)8.5 - 9.0 (Optimized for precipitation)6.0 - 9.0

Note: Always verify final filtrate concentrations with your institutional Environmental Health and Safety (EHS) department before any drain disposal, as local municipal limits may vary.

References

  • Austin Publishing Group. Challenges in Effluents Treatment Containing Dyes. Retrieved from: [Link]

  • MDPI. An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. Retrieved from: [Link]

Sources

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